10Z-Vitamin K2-d7
Description
Properties
Molecular Formula |
C₃₁H₃₃D₇O₂ |
|---|---|
Molecular Weight |
451.69 |
Synonyms |
2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 10Z-Vitamin K2(20)-d7 |
Origin of Product |
United States |
Foundational & Exploratory
10Z-Vitamin K2-d7: A Technical Guide for Researchers
An In-depth Examination of a Deuterated cis-Isomer of Menaquinone
Abstract
This technical guide provides a comprehensive overview of 10Z-Vitamin K2-d7, a deuterated, non-biologically active cis-isomer of Vitamin K2. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, the biological significance of Vitamin K2 isomers, relevant signaling pathways, and detailed experimental protocols. While specific data for this compound is limited due to its presumed biological inactivity, this guide consolidates available information on related Vitamin K2 analogs to provide a thorough scientific context.
Introduction to Vitamin K2 and its Isomers
Vitamin K2, a member of the menaquinone family, is a group of fat-soluble vitamins essential for various physiological processes. These molecules share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units. The spatial arrangement of the double bonds within this side chain gives rise to geometric isomers, specifically cis (Z) and trans (E) configurations.
The all-trans isomer of Vitamin K2 is the naturally occurring and biologically active form. In contrast, the cis isomers, including the 10Z configuration, are generally considered to be biologically inactive or to possess significantly reduced activity. This is a critical consideration in the synthesis and evaluation of Vitamin K2 compounds for therapeutic or nutritional purposes.
This compound is a synthetically produced, deuterated form of a cis-isomer of menaquinone. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a useful tool in analytical and metabolic studies, particularly for mass spectrometry-based quantification where it can serve as an internal standard.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the scientific literature, its properties can be inferred from data on related menaquinone compounds. The primary utility of this deuterated cis-isomer is likely as a reference standard in analytical chemistry.
Table 1: Representative Physicochemical Properties of Menaquinone-7 (MK-7) Analogs
| Property | Value | Source |
| Molecular Formula (this compound) | C₃₁H₃₃D₇O₂ | Inferred |
| Molecular Weight (this compound) | ~451.69 g/mol | Inferred |
| Appearance (all-trans MK-7) | Light yellow microcrystalline powder | [1] |
| Solubility (all-trans MK-7) | Soluble in petroleum ether, acetone, and ethyl alcohol | [1] |
Table 2: Representative Spectroscopic Data for cis and trans Isomers of a Menaquinone Analog (MK-2(II-H₂))
Note: This data is for a related menaquinone and is provided as a representative example of the spectroscopic differences between cis and trans isomers.
| Isomer | ¹H NMR (400 MHz, C₆D₆) δ (ppm) | ¹³C NMR (101 MHz, C₆D₆) δ (ppm) | HRMS (DART, Q-TOF) m/z |
| trans | 8.00-8.07 (m, 2H), 7.0-7.06 (m, 2H), 5.12 (t, J=7.0 Hz, 1H), 3.26 (d, J=7.1 Hz, 2H), 1.98 (s, 3H), 1.72 (s, 3H), 0.83 (d, J=6.6 Hz, 6H) | 184.97, 184.16, 145.95, 143.18, 137.62, 133.06, 132.66, 126.22, 119.82, 39.34, 32.56, 26.15, 25.98, 22.81, 16.32, 12.58 | 311.2018 [M+H]⁺ (for C₂₁H₂₆O₂) |
| cis | 8.00-8.06 (m, 2H), 7.0-7.06 (m, 2H), 5.06 (t, J=7.0 Hz, 1H), 3.28 (d, J=7.7 Hz, 2H), 1.98 (s, 3H), 1.63 (s, 3H), 0.93 (d, J=6.6 Hz, 6H) | 184.99, 184.24, 145.97, 143.21, 137.93, 133.09, 132.68, 126.31, 120.31, 40.36, 38.95, 28.35, 28.20, 26.25, 26.08, 23.54, 22.87, 12.62 | 311.2018 [M+H]⁺ (for C₂₁H₂₆O₂) |
(Source: Adapted from J. Org. Chem. 2018, 83, 23, 14518–14526)[2]
Biological Significance and Signaling Pathways
The biological activity of Vitamin K2 is intrinsically linked to its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a variety of proteins, known as Vitamin K-dependent proteins (VKDPs). This modification is crucial for their function, which includes roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.
The Vitamin K Cycle and the Role of GGCX
The activation of VKDPs is dependent on the Vitamin K cycle. In this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide by GGCX, providing the energy for the carboxylation of Glu residues. The Vitamin K epoxide is then recycled back to the active hydroquinone form by the enzyme Vitamin K epoxide reductase (VKOR).
References
An In-depth Technical Guide to 10Z-Vitamin K2-d7: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a member of the menaquinone family, is a vital fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The biological activity of Vitamin K2 is intrinsically linked to the stereochemistry of its isoprenoid side chain. This technical guide provides a comprehensive overview of a specific deuterated isomer, 10Z-Vitamin K2-d7, focusing on its chemical structure, properties, and expected biological activity based on current scientific understanding of Vitamin K2 isomers. The "10Z" designation indicates a cis configuration at the tenth carbon of the isoprenoid side chain, a feature with significant implications for its biological function. The "-d7" signifies the presence of seven deuterium atoms, making it a valuable tool for metabolic and pharmacokinetic studies.
Chemical Structure and Properties
This compound is a deuterated form of a cis isomer of menaquinone-4 (MK-4). The core structure consists of a 2-methyl-1,4-naphthoquinone ring with a 20-carbon isoprenoid side chain attached at the 3-position. The side chain contains four isoprene units, with the double bond at the tenth position having a cis (Z) configuration.
The IUPAC name for the non-deuterated form is 2-methyl-3-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione. The "d7" in this compound indicates that seven hydrogen atoms have been replaced by deuterium isotopes, a modification that is particularly useful for mass spectrometry-based quantification and tracer studies in biological systems.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H33D7O2 | [1](--INVALID-LINK--) |
| Molecular Weight | 451.69 g/mol | [1](--INVALID-LINK--) |
| Physical State | Oil | [2](--INVALID-LINK--) |
| Synonyms | 2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7, 10Z-Vitamin K2(20)-d7 | [1](--INVALID-LINK--) |
Synthesis and Characterization
The synthesis of specific Vitamin K2 isomers, particularly cis isomers, presents a significant chemical challenge. Commercially available Vitamin K2 is often produced through fermentation, which typically yields the biologically active all-trans isomer.[3] Chemical synthesis methods can produce a mixture of cis and trans isomers, necessitating complex purification steps to isolate a specific isomer.[3]
For researchers aiming to synthesize this molecule, a potential strategy would involve the stereoselective construction of the geranylgeranyl side chain with a cis double bond at the C10 position, followed by coupling with a protected menadione derivative. The deuteration could be introduced at various stages, for example, by using deuterated starting materials for the synthesis of the naphthoquinone ring or the isoprenoid side chain.
Characterization of this compound would heavily rely on spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the overall structure and, importantly, the cis configuration of the double bond at the C10 position. Specific chemical shifts and coupling constants of the olefinic protons and carbons around the C10-C11 double bond would differentiate it from the trans isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and the incorporation of the seven deuterium atoms. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns that could be used for its quantification in biological matrices.
Biological Activity and Significance of Stereochemistry
The biological activity of Vitamin K2 is critically dependent on the trans configuration of the double bonds in its isoprenoid side chain. The all-trans isomers are the biologically active forms that serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[4][5] This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) in various vitamin K-dependent proteins (VKDPs).
Conversely, cis isomers of Vitamin K2 are generally considered to be biologically inactive or to have significantly reduced activity.[4][5] Studies on cis-phylloquinone (Vitamin K1) have shown it to be a poor substrate for GGCX.[6] A recent study on menaquinone-7 (MK-7) demonstrated that the cis isomer had a slight carboxylative activity, but it was substantially lower than that of the trans isomer.[4]
Therefore, it is highly probable that This compound, being a cis isomer, is biologically inactive or possesses negligible activity as a cofactor for γ-glutamyl carboxylase. Its primary utility for researchers would be as an internal standard for the accurate quantification of the corresponding trans isomer or as a negative control in biological assays to probe the stereospecificity of vitamin K-dependent pathways.
Signaling Pathways of Vitamin K2
Vitamin K2 exerts its biological effects through several key pathways. The most well-established is its role in the carboxylation of VKDPs. Additionally, Vitamin K2 has been shown to influence other signaling pathways, although it is important to note that these have been characterized for the active trans isomers.
The Vitamin K Cycle and γ-Carboxylation
The primary function of Vitamin K2 is to act as a cofactor for γ-glutamyl carboxylase in the endoplasmic reticulum. This process, known as the Vitamin K cycle, is essential for the activation of VKDPs.
Caption: The Vitamin K cycle, illustrating the carboxylation of vitamin K-dependent proteins.
Other Signaling Pathways
Beyond its role in carboxylation, Vitamin K2 (specifically menaquinones like MK-4) has been reported to modulate other signaling pathways, including:
-
Pregnane X Receptor (PXR): Vitamin K2 can activate PXR, a nuclear receptor that regulates the expression of genes involved in detoxification and metabolism.
-
PI3K/AKT and MAP Kinase Pathways: Some studies suggest that Vitamin K2 can influence cell survival and proliferation through these pathways.
-
NF-κB Signaling: Vitamin K2 has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.
Caption: Other signaling pathways modulated by the active forms of Vitamin K2.
It is crucial to reiterate that the involvement of Vitamin K2 in these pathways has been established for the biologically active trans isomers. It is unlikely that the 10Z (cis) isomer would have the same effects.
Conclusion
This compound is a deuterated cis isomer of menaquinone-4. While its chemical structure and properties can be defined, its biological significance lies primarily in its expected inactivity. The stereochemistry of the isoprenoid side chain is paramount for the biological function of Vitamin K2, with trans isomers being active and cis isomers being largely inactive. Therefore, this compound serves as an important tool for researchers, not as a bioactive compound, but as a stable, isotopically labeled internal standard for analytical purposes or as a negative control to investigate the stereospecificity of vitamin K-dependent biological processes. Any research or drug development program involving Vitamin K2 must carefully consider the isomeric purity of the material, as the presence of cis isomers can significantly impact the overall biological efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
10Z-Vitamin K2-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available scientific and technical information regarding 10Z-Vitamin K2-d7, a deuterated geometric isomer of Vitamin K2. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Data Presentation: Physicochemical Properties
The precise CAS number and molecular weight for this compound are not consistently reported across publicly available sources, indicating its status as a specialized research compound. Below is a summary of the available data for the deuterated and non-deuterated forms of 10Z-Vitamin K2. Researchers are advised to consult the certificate of analysis from their specific supplier for definitive information.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 10Z-Vitamin K2 | 13728969 | C₃₁H₄₀O₂ | 444.6 | Data for the non-deuterated parent compound. |
| This compound | Not consistently available | C₃₁H₃₃D₇O₂ | 451.69 | Data from one supplier; the location of deuterium atoms is not specified. |
| 6Z,this compound | Not available | C₃₁H₃₇D₇O₂ | ~451.691 | Data from another supplier for a related isomer; note the different number of hydrogen and deuterium atoms.[1] |
Experimental Protocols: Isomer Separation
The analysis and purification of specific Vitamin K2 isomers are critical due to the differing biological activities of cis and trans forms. The trans isomers are considered biologically active, while the cis isomers are largely inactive.[2][3] High-performance liquid chromatography (HPLC) is a common technique for separating these isomers.
Representative HPLC Method for Vitamin K2 Isomer Separation
This protocol is a generalized method and may require optimization for the specific analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 or C30 reverse-phase column. C30 columns often provide enhanced shape selectivity for structurally similar isomers.[4]
-
-
Reagents:
-
Mobile Phase A: Methanol
-
Mobile Phase B: Ethanol or Isopropanol
-
Standard: A reference standard of the specific Vitamin K2 isomer of interest.
-
-
Procedure:
-
Sample Preparation: Dissolve the Vitamin K2 sample in the mobile phase to a known concentration. Protect the solution from light, as Vitamin K2 is light-sensitive.
-
Chromatographic Conditions:
-
Column: C30 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: An isocratic or gradient mixture of Methanol and Ethanol. A typical starting point is an isocratic mixture of 90:10 (Methanol:Ethanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Sub-ambient to room temperature (e.g., 15-25°C), as temperature can affect the resolution of cis/trans isomers.[4]
-
Detection: UV detection at approximately 248 nm.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times will differ for the various isomers. The trans isomer typically elutes as the major peak.
-
Quantification: Compare the peak area of the isomer of interest to a standard curve generated from a reference standard of known concentration.
-
Signaling Pathways and Biological Activity
The primary biological function of Vitamin K2 is its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity.
The geometric configuration of the isoprenoid side chain is critical, with the all-trans isomers being the biologically active forms.[5] Cis isomers of Vitamin K are considered to have little to no biological activity.[2][3]
Below is a diagram illustrating the central role of Vitamin K2 in the carboxylation cycle and its impact on key biological processes.
Pathway Description:
-
Activation of Vitamin K: Inactive Vitamin K (quinone) is reduced to its active hydroquinone form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).
-
Protein Carboxylation: The active Vitamin K hydroquinone acts as a cofactor for γ-glutamyl carboxylase (GGCX). GGCX carboxylates glutamate (Glu) residues on inactive Vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues. This step converts the active Vitamin K hydroquinone to Vitamin K epoxide.
-
Recycling of Vitamin K: VKORC1 then reduces Vitamin K epoxide back to the quinone form, allowing it to re-enter the cycle.
-
Biological Functions of Activated Proteins: The now-activated Gla-proteins can bind calcium and participate in various physiological processes, including:
-
Blood Coagulation: Activation of clotting factors in the liver.
-
Bone Metabolism: Activation of osteocalcin, which is essential for bone mineralization.
-
Vascular Health: Activation of Matrix Gla-protein (MGP), which helps prevent vascular calcification.
-
The biological significance of the 10Z isomer specifically, as compared to other cis isomers, is not well-documented in publicly available literature. However, based on the established principles of Vitamin K biology, it is presumed to have significantly lower biological activity than its all-trans counterpart.
References
- 1. Buy 6Z,this compound [smolecule.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Vitamin K2 as MK7 and the link between nature and all-trans content [nutraingredients.com]
Commercial Suppliers and Technical Guide for 10Z-Vitamin K2-d7
For researchers, scientists, and drug development professionals, sourcing well-characterized chemical compounds is a critical starting point for any study. This technical guide provides an in-depth overview of the commercial availability of 10Z-Vitamin K2-d7, a deuterated, cis-isomer of Menaquinone-7 (MK-7). Due to the limited commercial availability and biological study of the specific 10Z isomer, this guide also encompasses the more broadly available deuterated MK-7, highlighting the crucial importance of isomeric purity in research applications.
Understanding Vitamin K2 Isomers: The Significance of "10Z"
Vitamin K2 exists as a series of menaquinones, with MK-7 being of significant biological interest. The side chain of MK-7 contains multiple double bonds, which can exist in either a trans (E) or cis (Z) configuration. The all-trans isomer is considered the most biologically active form. The presence of cis isomers, such as 10Z-Vitamin K2, can arise during synthesis or from exposure to light. For researchers, understanding the precise isomeric composition of their Vitamin K2 standard is paramount, as it can significantly impact experimental outcomes. Deuterated analogs, such as Vitamin K2-d7, are invaluable as internal standards for accurate quantification in complex biological matrices using mass spectrometry.
Commercial Supplier Data for Deuterated Vitamin K2-MK-7
The following table summarizes the available information for commercial suppliers of deuterated Vitamin K2-MK-7. It is important to note that while the user's query specified "this compound," most suppliers offer the all-trans isomer or a mixture of isomers. Researchers should contact the suppliers directly to obtain lot-specific certificates of analysis for detailed information on isomeric purity.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Smolecule | 6Z,this compound[1] | Not Specified | C31H37D7O2 | ~451.691[1] | Explicitly lists Z (cis) isomers. The molecular formula and weight appear to correspond to a shorter side chain than MK-7. |
| Pharmaffiliates | Menaquinone 7-d7[2] | 1233937-31-9[2] | C46H57D7O2[2] | 656.04[2] | Synonyms include "(all-E)-...-d7," indicating the trans isomer[2]. |
| Dove Research & Analytics | Menaquinone 7-d7[3] | 1233937-31-9[3] | C46H57D7O2[3] | 656.04[3] | Synonyms include "(all-E)-...-d7," suggesting the trans isomer[3]. |
| Santa Cruz Biotechnology | Menaquinone 7-d7[4] | 1233937-31-9[4] | C46H57D7O2[4] | 656.04[4] | Isomeric configuration not specified in the product summary. A Certificate of Analysis should be requested for lot-specific data. |
| MedchemExpress | Menaquinone-7-d7 | 1233937-31-9 | C46H57D7O2 | 656.04 | Labeled as the deuterium-labeled Menaquinone-7. |
| Hölzel-Diagnostika (distributor for TRC) | 6Z-Vitamin K2-d7 | Not Specified | C31H37D7O2 | 451.691 | Specifies the 6Z isomer. The molecular formula suggests a shorter side chain than MK-7. |
Experimental Protocols
Given that this compound is most likely to be used as an internal standard for the quantification of the biologically active all-trans MK-7, the following is a representative experimental protocol for the analysis of Vitamin K2 isomers in a biological matrix by LC-MS/MS.
Protocol: Quantification of Vitamin K2 (MK-7) Isomers in Human Serum using LC-MS/MS with a Deuterated Internal Standard
1. Objective: To accurately quantify the concentration of all-trans-MK-7 and its potential cis isomers in human serum samples. Menaquinone-7-d7 is used as an internal standard (IS) to correct for matrix effects and variations in sample processing.
2. Materials:
-
Human serum samples
-
Menaquinone-7 (all-trans) analytical standard
-
Menaquinone-7-d7 (as IS)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an appropriate column for isomer separation (e.g., C30 column)
3. Sample Preparation (Liquid-Liquid Extraction followed by SPE):
-
Thaw serum samples on ice.
-
To 500 µL of serum in a glass tube, add 20 µL of the Menaquinone-7-d7 internal standard solution (e.g., 100 ng/mL in ethanol). Vortex briefly.
-
Add 2 mL of hexane/2-propanol (3:2, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 1 mL of methanol and proceed to Solid Phase Extraction for further cleanup.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water/methanol (1:1, v/v).
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C30 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm). The use of a C30 phase is crucial for providing the shape selectivity needed to resolve cis/trans isomers.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 80% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
all-trans-MK-7: Precursor ion [M+H]+ → Product ion (specific fragment)
-
Menaquinone-7-d7 (IS): Precursor ion [M+H]+ → Product ion (corresponding fragment)
-
-
Optimize cone voltage and collision energy for each transition.
-
5. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of the analyte (all-trans-MK-7 and any observed cis isomers) and the internal standard (Menaquinone-7-d7).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of MK-7 in the serum samples from the calibration curve.
Visualizations
Signaling Pathways of Vitamin K2
Vitamin K2 is known to influence several key signaling pathways that are critical in cellular processes related to bone metabolism, cardiovascular health, and inflammation. The following diagram illustrates the relationship between Vitamin K2 and some of these pathways.
Caption: Vitamin K2's dual role as a GGCX cofactor and a signaling modulator.
Experimental Workflow for LC-MS/MS Analysis
The logical flow of the experimental protocol for quantifying Vitamin K2 using a deuterated internal standard is depicted below. This workflow highlights the key stages from sample collection to data analysis.
References
Isotopic Labeling of Vitamin K2 for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Its involvement in bone metabolism, cardiovascular health, and cellular energy pathways has garnered significant interest in the scientific community. To elucidate the complex pharmacokinetics, tissue distribution, and metabolic fate of vitamin K2, isotopic labeling has emerged as a powerful tool. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in the use of isotopically labeled vitamin K2 for metabolic research.
Synthesis of Isotopically Labeled Vitamin K2
The synthesis of isotopically labeled vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-7 (MK-7), is a critical first step in metabolic studies. While commercially available labeled compounds exist, understanding the synthetic strategies is essential for customized research needs.
Biosynthesis:
One approach to producing labeled vitamin K2, particularly MK-7, is through fermentation using bacteria like Bacillus subtilis. By providing isotopically labeled precursors in the fermentation medium, such as ¹³C-glucose, the bacteria can incorporate the stable isotope into the menaquinone structure. This method is particularly useful for producing uniformly labeled molecules.[1]
Chemical Synthesis:
Chemical synthesis offers greater control over the position and extent of labeling. General strategies for synthesizing the menaquinone side chain and attaching it to the naphthoquinone ring have been described. For instance, a "1+6" convergent strategy for MK-7 synthesis involves the condensation of a menadione monoprenyl derivative with a hexaprenyl bromide fragment.[2]
While detailed, publicly available protocols for the specific isotopic labeling of the entire vitamin K2 molecule are limited, the principles of organic synthesis allow for the incorporation of isotopes at various positions. For example, ¹³C-labeled methyl iodide can be used to introduce a ¹³C-label at the methyl group of the naphthoquinone ring. Similarly, deuterium or ¹³C can be incorporated into the isoprenoid side chain during its synthesis. Commercially, ¹³C-labeled MK-4 and MK-7 are available, indicating the feasibility of these synthetic routes.[3][4]
Experimental Protocols for Metabolic Studies
Metabolic studies using isotopically labeled vitamin K2 typically involve in vivo administration to animal models or humans, followed by the collection and analysis of biological samples.
Animal Studies (Rodents)
1. Administration of Labeled Vitamin K2:
-
Route of Administration: Oral gavage is a common and precise method for administering a defined dose of the labeled compound.[5][6]
-
Vehicle: The labeled vitamin K2, being fat-soluble, should be dissolved in a suitable vehicle, such as a vegetable oil (e.g., corn oil, olive oil), to ensure proper absorption.
-
Dosage: The dosage will depend on the specific research question and the sensitivity of the analytical method. Dosages in rodent studies have ranged from micrograms to milligrams per kilogram of body weight.[7][8]
2. Sample Collection:
-
Blood: Serial blood samples can be collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine the pharmacokinetic profile. Blood is typically collected into tubes containing an anticoagulant like EDTA, and plasma is separated by centrifugation.[6]
-
Tissues: At the end of the study, animals are euthanized, and various tissues of interest (e.g., liver, kidney, brain, bone, adipose tissue) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity.[6][7] Tissues should be stored at -80°C until analysis.
Human Studies
Human studies with stable isotopes follow similar principles but with stricter ethical guidelines and less invasive sampling.
-
Administration: Labeled vitamin K2 is typically administered orally in a capsule with a standardized meal containing a certain amount of fat to promote absorption.[9]
-
Sample Collection: Primarily involves the collection of serial blood samples to monitor plasma concentrations of the labeled compound and its metabolites. Urine samples can also be collected to assess excretion.
Sample Preparation for Analysis
Proper sample preparation is crucial for accurate quantification of labeled vitamin K2 and its metabolites from complex biological matrices.
1. Plasma/Serum:
-
Liquid-Liquid Extraction (LLE): A common method involves protein precipitation with a solvent like ethanol or acetonitrile, followed by extraction of the lipid-soluble vitamins into an organic solvent such as hexane.[10]
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup of the extract to remove interfering substances.[10]
2. Tissues:
-
Homogenization: Frozen tissues are homogenized in a suitable buffer.
-
Lipid Extraction: The lipids, including vitamin K2, are extracted from the homogenate using a solvent system like chloroform/methanol or hexane/isopropanol.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of isotopically labeled compounds.
-
Chromatography: Reversed-phase HPLC is typically used to separate the different forms of vitamin K and their metabolites. A C18 or biphenyl column is often employed with a mobile phase gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.[8][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled forms of vitamin K2. The mass shift due to the isotopic label allows for their distinct detection.
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from metabolic studies using isotopically labeled vitamin K2. Note: The following tables are illustrative examples based on typical findings in vitamin K metabolic studies, as comprehensive datasets for isotopically labeled vitamin K2 are not widely available in the public domain.
Table 1: Illustrative Pharmacokinetic Parameters of Labeled Vitamin K2 in Plasma
| Parameter | MK-4-d7 | MK-7-¹³C6 |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (ng·h/mL) | Value | Value |
| Half-life (t½) (h) | Value | Value |
Table 2: Illustrative Tissue Distribution of Labeled Vitamin K2 (ng/g tissue) at 24 hours post-administration
| Tissue | MK-4-d7 | MK-7-¹³C6 |
| Liver | Value | Value |
| Kidney | Value | Value |
| Brain | Value | Value |
| Bone (Femur) | Value | Value |
| Adipose Tissue | Value | Value |
| Spleen | Value | Value |
| Testis | Value | Value |
Visualization of Metabolic Pathways and Workflows
Vitamin K Cycle
The vitamin K cycle is a fundamental pathway in which vitamin K acts as a cofactor for the gamma-carboxylation of vitamin K-dependent proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamin Kâ (menaquinone MK-7) (4â²,5,6,7,8,8â²-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of vitamin K2 on the development of osteopenia in rats as the models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Researchers [rodentmda.ch]
- 11. Colonic absorption of bacterially synthesized vitamin K2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Vitamin K2 in Bone and Cardiovascular Health: A Technical Guide
Introduction
Vitamin K, a fat-soluble vitamin, is a family of compounds essential for various physiological processes. The primary forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2).[1][2] While vitamin K1 is predominantly involved in hepatic coagulation factor synthesis, vitamin K2 plays a crucial extrahepatic role, particularly in the regulation of calcium homeostasis.[1] This guide provides an in-depth technical overview of the molecular mechanisms through which vitamin K2 influences bone and cardiovascular health, targeting researchers and drug development professionals. The core of vitamin K2's function lies in its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which post-translationally modifies specific proteins, enabling them to bind calcium and execute their biological functions.[3][4][5]
Molecular Mechanism: The Vitamin K Cycle and γ-Carboxylation
The biological activity of vitamin K2 is dependent on the Vitamin K cycle, a cellular pathway that facilitates the activation of Vitamin K-dependent proteins (VKDPs).
-
Activation: Vitamin K, in its quinone form, is reduced to its biologically active hydroquinone form (KH2) by a reductase enzyme.
-
Cofactor Role: KH2 serves as a cofactor for γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to specific glutamic acid (Glu) residues on VKDPs.[6]
-
Conversion to Gla: This reaction converts Glu residues into γ-carboxyglutamic acid (Gla) residues. The presence of these Gla residues is critical, as they confer a negative charge that allows the proteins to bind positively charged calcium ions (Ca2+).[2][7]
-
Regeneration: During the carboxylation reaction, KH2 is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, allowing the cycle to continue.[6]
This carboxylation is the fundamental mechanism by which vitamin K2 activates proteins central to bone and cardiovascular health.
Caption: The Vitamin K cycle and protein carboxylation pathway.
I. The Role of Vitamin K2 in Bone Health
Vitamin K2 is integral to bone metabolism through its activation of osteocalcin, a protein synthesized by osteoblasts.[1][3][8]
Mechanism of Action
Carboxylated osteocalcin (cOC) possesses a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[2][9] By binding to the bone matrix, cOC plays a direct role in bone mineralization, contributing to bone strength and structure.[4] In a state of vitamin K2 deficiency, osteocalcin remains largely uncarboxylated (ucOC). This inactive form is unable to bind to the bone matrix, leading to impaired calcium utilization and potentially weaker bone structure.[4][10] Consequently, the ratio of serum cOC to ucOC is often used as a biomarker for vitamin K status and bone metabolism.[11]
Caption: Vitamin K2-mediated activation of osteocalcin for bone mineralization.
Quantitative Data from Clinical Trials
The effects of vitamin K2 supplementation on bone health have been investigated in numerous randomized controlled trials (RCTs), with a primary focus on postmenopausal women, a group at high risk for osteoporosis.
| Study / Meta-analysis | Participant Group | Intervention (Form, Daily Dose) | Duration | Key Quantitative Outcomes |
| Meta-analysis (Ma et al., 2022)[9] | 6,425 postmenopausal women (16 RCTs) | Vitamin K2 (various doses) | Varied | Lumbar Spine BMD: Significant improvement (p=0.006). Fracture Incidence: Significant reduction after excluding one heterogeneous study (RR=0.38). |
| RCT (Knapen et al., 2013)[12] | 244 healthy postmenopausal women | MK-7 (180 µg) | 3 Years | Bone Mineral Density: Significantly improved compared to placebo. Bone Strength: Significantly improved. |
| RCT (Zhang et al., 2020)[11] | 311 middle-aged and elderly Chinese | MK-7 (90 µg) | 1 Year | Femoral Neck Bone Loss: Significantly lower in postmenopausal women vs. placebo (p=0.006). cOC/ucOC Ratio: Significantly increased in intervention groups (p<0.001). |
| Japanese Studies (Review)[3] | Postmenopausal women with osteoporosis | MK-4 (45 mg) | Varied | Fracture Risk: Showed a reduction. Bone Mineral Density: Showed improvement. |
Experimental Protocols
-
Bone Mineral Density (BMD) Measurement:
-
Method: Dual-Energy X-ray Absorptiometry (DXA) is the standard technique used in clinical trials to measure BMD at critical sites like the lumbar spine, femoral neck, and total hip.[13][14]
-
Protocol: Patients are positioned on a DXA table, and a scanner passes over the target skeletal sites. The machine emits two X-ray beams with different energy levels. The amount of X-ray that passes through the bone is measured by a detector, allowing for the calculation of bone mineral content. Results are typically reported as g/cm² and compared to reference populations (T-scores and Z-scores).
-
-
Analysis of Osteocalcin Carboxylation Status:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the levels of carboxylated osteocalcin (cOC) and uncarboxylated osteocalcin (ucOC) in serum or plasma.[15][16]
-
Protocol: The assay utilizes specific antibodies that recognize either the carboxylated or uncarboxylated form of osteocalcin. A blood sample is collected and centrifuged to obtain serum. The serum is then added to microplate wells coated with a capture antibody. A secondary, enzyme-linked detection antibody is added, followed by a substrate that produces a colorimetric or fluorescent signal. The intensity of the signal is proportional to the concentration of the target protein (cOC or ucOC), which is determined by comparison to a standard curve.
-
II. The Role of Vitamin K2 in Cardiovascular Health
Vitamin K2's cardiovascular benefits stem from its activation of Matrix Gla Protein (MGP), a powerful inhibitor of vascular calcification.[17][18]
Mechanism of Action
MGP is produced by vascular smooth muscle cells (VSMCs) and chondrocytes in the arterial wall.[8] For MGP to function, it must be carboxylated in a vitamin K2-dependent manner.[17] Active, carboxylated MGP binds to calcium crystals, directly inhibiting their formation and deposition within the arterial intima and media.[7][8][19] A deficiency in vitamin K2 leads to an accumulation of inactive, uncarboxylated MGP (ucMGP). This inactive form cannot prevent calcium deposition, contributing to the progression of vascular calcification, arterial stiffness, and an increased risk of cardiovascular events.[17][20] The level of dephosphorylated-uncarboxylated MGP (dp-ucMGP) in circulation is a sensitive biomarker for vitamin K deficiency and is associated with the severity of vascular calcification.[21][22]
Caption: Vitamin K2-mediated activation of MGP to inhibit vascular calcification.
Quantitative Data from Clinical & Observational Studies
| Study | Participant Group | Intervention / Observation | Duration | Key Quantitative Outcomes |
| Rotterdam Study[8] | 4,807 men and women (≥55 years) | High dietary K2 intake (>32 µ g/day ) | 7-10 Years | Aortic Calcification: 50% reduction in risk. CHD Mortality: 50% reduction in risk. All-cause Mortality: 25% reduction in risk. |
| Prospect-EPIC Study[23] | 16,057 women (49-70 years) | Dietary K2 intake | ~8 Years | CHD Incidence: 9% reduction for every 10 µ g/day increase in K2 intake. |
| RCT (Knapen et al., 2015)[21] | 244 healthy postmenopausal women | MK-7 (180 µ g/day ) | 3 Years | Arterial Stiffness: Significantly decreased pulse wave velocity (PWV) compared to placebo. dp-ucMGP: 50% decrease, indicating improved K2 status. |
| AVADEC study (subgroup)[24] | High-risk patients (CAC score ≥ 400) | MK-7 (720 µ g/day ) + Vitamin D | 2 Years | Coronary Artery Calcification (CAC): Significantly slowed the progression of CAC score. |
Experimental Protocols
-
Coronary Artery Calcification (CAC) Assessment:
-
Method: Multi-detector Computed Tomography (MDCT) is used to non-invasively quantify the amount of calcified plaque in the coronary arteries.
-
Protocol: The patient undergoes a cardiac CT scan without contrast media. The scanner acquires cross-sectional images of the heart. Specialized software identifies and quantifies areas of calcification based on a Hounsfield unit threshold (>130 HU). The Agatston scoring system is then used to calculate a total CAC score, which correlates with the overall atherosclerotic plaque burden.
-
-
Arterial Stiffness Measurement:
-
Method: Carotid-femoral pulse wave velocity (cfPWV) is the gold-standard measurement for assessing central arterial stiffness.
-
Protocol: Pressure waveforms are recorded non-invasively at the carotid and femoral arteries using applanation tonometry. The time delay (Δt) for the pressure wave to travel the distance (D) between these two points is measured. The PWV is calculated as PWV = D / Δt. A higher PWV indicates greater arterial stiffness.
-
-
Analysis of MGP Activation Status:
-
Method: Specific immunoassays, such as ELISAs, are designed to measure circulating levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP).
-
Protocol: Similar to osteocalcin assays, this involves collecting a blood sample and using a dual-antibody sandwich ELISA. The assay employs two antibodies specific to the dp-ucMGP conformation, providing a highly sensitive measure of vitamin K status in the vasculature.
-
Caption: General experimental workflow for assessing Vitamin K2 status.
Vitamin K2 is a critical nutrient for the proper regulation of calcium in the human body. Through the γ-carboxylation of osteocalcin and Matrix Gla Protein, it performs a dual function: promoting the deposition of calcium into the bone matrix and preventing its pathological accumulation in the vasculature.[1] The evidence from observational and randomized controlled trials strongly supports the role of vitamin K2 in maintaining both skeletal integrity and cardiovascular health.[12][17][21] For researchers and drug development professionals, the modulation of the vitamin K cycle and the activity of VKDPs represent promising therapeutic targets for age-related degenerative conditions such as osteoporosis and atherosclerosis. Further large-scale clinical trials are necessary to establish specific dosage recommendations for different menaquinone forms and to fully elucidate their potential in preventing and treating these widespread diseases.[20][21]
References
- 1. Everything You Need to Know About the Vitamin K2 [healthline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vitamin K Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Efficacy of vitamin K2 in the prevention and treatment of postmenopausal osteoporosis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Low-Dose Vitamin K2 Supplementation on Bone Mineral Density in Middle-Aged and Elderly Chinese: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proper Calcium Use: Vitamin K2 as a Promoter of Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of vitamin K supplementation on bone mineral density at different sites and bone metabolism in the middle-aged and elderly population: a meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. openheart.bmj.com [openheart.bmj.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Vitamin K2-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Growing Evidence of a Proven Mechanism Shows Vitamin K2 Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. balchem.com [balchem.com]
An In-depth Technical Guide to Natural vs. Synthetic Vitamin K2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of compounds known as menaquinones (MKs), is a fat-soluble vitamin essential for various physiological processes.[1][2] Its primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[1][3][4] This carboxylation is critical for the biological activity of VKDPs involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][4][5][6]
The two most studied forms of vitamin K2 are menaquinone-4 (MK-4) and menaquinone-7 (MK-7).[1] While MK-4 is synthesized in animal tissues from vitamin K1, MK-7 is predominantly produced by bacteria during fermentation.[1][7] The growing interest in vitamin K2 for therapeutic applications has led to the development of both natural (fermentation-derived) and synthetic forms of MK-7. This guide provides a detailed technical comparison of these sources, focusing on their chemical properties, bioavailability, and biological efficacy to inform research and drug development.
Sources and Forms of Vitamin K2
Vitamin K2 encompasses a series of vitamers with a common 2-methyl-1,4-naphthoquinone ring but differing in the length of the isoprenoid side chain.[1]
Natural Sources
Natural vitamin K2 is primarily a product of bacterial synthesis.[7][8]
-
Menaquinone-7 (MK-7): The richest natural source of MK-7 is natto, a traditional Japanese food made from fermented soybeans, which contains high concentrations of all-trans MK-7.[1][9][[“]] Other fermented foods like certain cheeses and curd also contain various menaquinones, including MK-8 and MK-9.[1][8][[“]]
-
Menaquinone-4 (MK-4): This form is found in animal products such as meat, dairy, and eggs.[1][9] It is synthesized by animal tissues from phylloquinone (vitamin K1).[1]
The Western diet is generally low in vitamin K2, making it difficult to achieve optimal intake from food alone.[8][9]
| Food Source | Predominant Form | Typical Concentration (μ g/100g ) |
| Natto (fermented soybeans) | MK-7 | ~1000 |
| Goose Liver Pâté | MK-4 | ~369 |
| Hard Cheeses | MK-8, MK-9 | 47-87 |
| Soft Cheeses | MK-8, MK-9 | 35-55 |
| Egg Yolk (pastured) | MK-4 | ~32 |
| Butter (grass-fed) | MK-4 | ~15 |
| Chicken Liver | MK-4 | ~13 |
| Sauerkraut | MK-7 | ~5 |
Table 1: Approximate Vitamin K2 Content in Various Food Sources. Data compiled from multiple sources.
Synthetic Sources
The increasing demand for vitamin K2, particularly MK-7, for supplementation and pharmaceutical use has driven the development of chemical synthesis methods.[11][12] A key challenge in synthetic production is achieving a high isomeric purity.
-
Isomeric Purity: Vitamin K2 exists as cis and trans isomers. The all-trans form is the biologically active configuration.[11][12] Natural fermentation processes, such as those using Bacillus subtilis for natto, yield almost exclusively the all-trans MK-7 isomer (over 99% purity).[11][12]
-
Synthesis Processes: Chemical synthesis can produce a mixture of cis and trans isomers.[11][12] While modern synthetic methods have improved, the final product may contain a higher proportion of the inactive cis isomers compared to natural fermentation products.[11][12] A convergent synthesis strategy has been developed to produce high-purity (99.9%) all-trans MK-7 on a large scale.[13]
The presence of cis-isomers in synthetic preparations is a critical consideration for drug development, as they are biologically inactive and their long-term effects are not well-characterized.
Comparative Analysis: Natural vs. Synthetic Vitamin K2
The primary distinction between high-quality natural and synthetic vitamin K2 supplements lies in the isomeric purity of MK-7, which directly impacts bioavailability and efficacy.
Bioavailability and Pharmacokinetics
Studies have shown that MK-7 has a significantly longer half-life and better bioavailability compared to MK-4. When comparing natural (all-trans) and synthetic MK-7, bioequivalence has been demonstrated in studies where the synthetic form has high isomeric purity.[14]
A study comparing a highly pure synthetic all-trans MK-7 with a fermentation-derived MK-7 found them to be bioequivalent.[14] The 90% confidence interval for the ratio of the area under the curve (AUC) from 0-72 hours was 83-111%, indicating similar absorption and bioavailability.[14]
However, the formulation can significantly affect absorption. The absorption of MK-7 from tablets is slower (time-to-peak of 6 hours) compared to oil-based capsules (2-4 hours).[15] Furthermore, preparing MK-7 as an oil-water emulsion can significantly improve its bioavailability compared to a simple powder suspension.[16][17]
| Parameter | Natural MK-7 (Fermentation) | Synthetic MK-7 (High Purity) | Synthetic MK-7 (Lower Purity) |
| Isomeric Form | >99% all-trans | >99% all-trans | Mixture of cis and trans |
| Bioavailability | High | High, bioequivalent to natural | Potentially lower due to inactive cis-isomers |
| Half-life | Long (~60-72 hours) | Long (~60-72 hours) | Not well-characterized for cis-isomers |
Table 2: Comparative Pharmacokinetics of Natural vs. Synthetic MK-7.
Efficacy and Biological Activity
The biological efficacy of vitamin K2 is dependent on its ability to act as a cofactor for γ-glutamyl carboxylase. Only the trans isomer of MK-7 is biologically active.[11][12] Therefore, the efficacy of a synthetic product is directly related to its percentage of the all-trans isomer.
Studies have shown that supplementation with all-trans MK-7, regardless of its source (natural or high-purity synthetic), effectively increases the carboxylation of vitamin K-dependent proteins. For instance, daily intake of 180 µg of synthetic MK-7 for 43 days resulted in a significant increase in carboxylated osteocalcin (cOC) and a reduction in undercarboxylated osteocalcin (ucOC), indicating increased vitamin K activity.[14]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for vitamin K2 is its role in the Vitamin K carboxylation cycle.[3][4] This cycle is crucial for the activation of VKDPs.
The Vitamin K Carboxylation Cycle
The cycle occurs in the endoplasmic reticulum and involves the following key steps:
-
Reduction: Vitamin K quinone is reduced to its active form, vitamin K hydroquinone, by the enzyme vitamin K epoxide reductase (VKOR).[5][18]
-
Carboxylation: The γ-glutamyl carboxylase enzyme uses vitamin K hydroquinone as a cofactor to convert glutamate residues on VKDPs to γ-carboxyglutamate residues.[4][5][18] In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.[5][18]
-
Recycling: VKOR reduces vitamin K epoxide back to vitamin K quinone, completing the cycle and allowing the vitamin to be reused.[4][5]
References
- 1. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 2. Everything You Need to Know About the Vitamin K2 [healthline.com]
- 3. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits of Vitamin K2: Should You Take Supplements? [nutritionfacts.org]
- 8. menaq7.com [menaq7.com]
- 9. Vitamin K2 Foods and Benefits [kiltzhealth.com]
- 10. Top foods high in Vitamin K2 - Consensus: AI Search Engine for Research [consensus.app]
- 11. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 12. menaq7.com [menaq7.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. article.imrpress.com [article.imrpress.com]
- 15. longdom.org [longdom.org]
- 16. nutrafoods.eu [nutrafoods.eu]
- 17. nutrafoods.eu [nutrafoods.eu]
- 18. eclinpath.com [eclinpath.com]
The Biological Significance of Vitamin K2 Vitamers: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), is emerging as a critical nutrient with physiological roles extending far beyond its traditional association with blood coagulation. The various forms of vitamin K2, designated as MK-n based on the length of their isoprenoid side chain, exhibit distinct pharmacokinetic profiles and biological activities. This technical guide provides an in-depth exploration of the biological significance of vitamin K2 vitamers, with a focus on their mechanisms of action, roles in health and disease, and the experimental methodologies used to investigate their effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted vitamin.
The Core Mechanism of Action: Gamma-Carboxylation
The primary and most well-understood function of vitamin K2 is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[1][2][3][4] This enzyme catalyzes the post-translational modification of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues on a class of proteins known as vitamin K-dependent proteins (VKDPs).[1][4] The addition of a second carboxyl group to the Glu residue is a crucial activation step, enabling these proteins to bind calcium ions and subsequently interact with other proteins and phospholipids, which is essential for their biological function.[4]
The Vitamin K Cycle
The gamma-carboxylation reaction is intrinsically linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure its availability for the GGCX enzyme. The cycle involves the following key steps:
-
Carboxylation: The reduced form of vitamin K, vitamin K hydroquinone (KH2), donates an electron to facilitate the carboxylation of Glu to Gla by GGCX, a process that also requires oxygen and carbon dioxide. In this reaction, KH2 is oxidized to vitamin K epoxide (KO).[1]
-
Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to vitamin K quinone.[1][5]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced back to the active hydroquinone form (KH2) by VKOR or other reductases, completing the cycle.[1]
This cyclical process ensures a continuous supply of the active form of vitamin K for the vital carboxylation of VKDPs.
Vitamin K2 Vitamers: A Spectrum of Activity
The menaquinone series (vitamin K2) consists of several vitamers, with menaquinone-4 (MK-4) and menaquinone-7 (MK-7) being the most extensively studied. These vitamers differ in the length of their isoprenoid side chain, which significantly influences their absorption, bioavailability, and tissue distribution.
-
Menaquinone-4 (MK-4): MK-4 has a shorter side chain and is synthesized in various tissues from vitamin K1 (phylloquinone) or menadione. It has a shorter half-life in the circulation.
-
Menaquinone-7 (MK-7): MK-7 has a longer side chain and is primarily found in fermented foods, such as natto. It exhibits higher bioavailability and a longer half-life compared to MK-4, leading to more stable serum concentrations.
Table 1: Comparative Pharmacokinetics of MK-4 and MK-7
| Vitamer | Bioavailability | Half-life | Primary Dietary Sources |
| MK-4 | Lower | Short (hours) | Animal products (meat, eggs, dairy) |
| MK-7 | Higher | Long (days) | Fermented foods (natto) |
Biological Significance in Bone Health
Vitamin K2 is crucial for maintaining bone health through the activation of osteocalcin, a key vitamin K-dependent protein synthesized by osteoblasts.[5]
Activation of Osteocalcin
Uncarboxylated osteocalcin (ucOC) has a low affinity for the bone mineral matrix.[6] Following gamma-carboxylation by GGCX with vitamin K2 as a cofactor, carboxylated osteocalcin (cOC) undergoes a conformational change that enables it to bind to hydroxyapatite, the primary mineral component of bone.[6] This binding is essential for proper bone mineralization and strength.[5][6]
Wnt/β-catenin Signaling Pathway
Emerging evidence suggests that vitamin K2 may also influence bone metabolism through the Wnt/β-catenin signaling pathway. This pathway is critical for osteoblast differentiation and bone formation. While the precise mechanisms are still under investigation, it is proposed that vitamin K2 may modulate the expression of key components of the Wnt pathway, further contributing to its bone-protective effects.
Quantitative Data from Clinical Trials on Bone Health
Numerous clinical trials have investigated the effects of vitamin K2 supplementation on bone mineral density (BMD) and fracture risk. The following tables summarize key quantitative findings.
| Study (Year) | Participants | Dosage | Duration | Key Findings |
| Ushiroyama et al. (2002) | 172 postmenopausal women with osteoporosis | 45 mg/day MK-4 + 150 mg Ca | 24 months | Significant increase in lumbar BMD in the MK-4 group compared to the control group. |
| Koitaya et al. (2014) | 48 postmenopausal Japanese women | 1.5 mg/day MK-4 | 12 months | Prevented forearm bone loss compared to the placebo group.[7] |
| Je et al. (2011) | 430 postmenopausal women with osteopenia | 45 mg/day MK-4 | 24 months | No significant difference in BMD change compared to placebo. |
| Study (Year) | Participants | Dosage | Duration | Key Findings |
| Knapen et al. (2013) | 244 healthy postmenopausal women | 180 µ g/day MK-7 | 3 years | Significantly decreased age-related decline in BMD and bone strength. |
| Rønn et al. (2016) | 142 postmenopausal women | 375 µ g/day MK-7 | 3 years | No significant effect on BMD compared to placebo. |
Biological Significance in Cardiovascular Health
Vitamin K2 plays a vital role in cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[8][9]
Activation of Matrix Gla Protein (MGP)
MGP is synthesized by vascular smooth muscle cells (VSMCs) and, in its uncarboxylated form (ucMGP), is inactive.[8][9] Vitamin K2-dependent carboxylation converts ucMGP to its active, carboxylated form (cMGP).[8][9] cMGP can then bind to calcium crystals and inhibit their deposition in the arterial wall, thereby preventing the progression of vascular calcification.[8][9]
Gas6/Axl Signaling Pathway
Growth arrest-specific 6 (Gas6) is another vitamin K-dependent protein that plays a role in the cardiovascular system.[10][11][12] Carboxylated Gas6 binds to the Axl family of receptor tyrosine kinases on VSMCs, activating downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[10][11][12] By preventing VSMC apoptosis, which can be a nidus for calcification, Gas6 contributes to the maintenance of vascular health.[10]
Quantitative Data from Clinical Trials on Cardiovascular Health
Clinical studies have begun to explore the impact of vitamin K2 supplementation on markers of vascular calcification and cardiovascular disease risk.
| Study (Year) | Participants | Dosage | Duration | Key Findings |
| Knapen et al. (2015) | 244 healthy postmenopausal women | 180 µ g/day MK-7 | 3 years | Improved arterial stiffness, particularly in women with high baseline stiffness. |
| Vossen et al. (2015) | 50 hemodialysis patients | 360 µ g/day MK-7 | 6 weeks | Significant decrease in dephospho-uncarboxylated MGP (dp-ucMGP), a marker of vitamin K deficiency. |
Emerging Areas of Biological Significance
Beyond bone and cardiovascular health, research is uncovering other potential roles for vitamin K2.
-
Cancer: Some studies suggest that vitamin K2 may have anti-proliferative effects in certain cancer cell lines and may reduce the risk of some cancers.[13]
-
Inflammation: Vitamin K2 may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
-
Mitochondrial Function: Preliminary research indicates that vitamin K2 may play a role in mitochondrial electron transport and energy production.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the biological activity of vitamin K2 vitamers.
Measurement of Osteocalcin Carboxylation
Principle: The degree of osteocalcin carboxylation is a key indicator of vitamin K status in bone. This can be assessed using an enzyme-linked immunosorbent assay (ELISA) or a hydroxyapatite binding assay.
ELISA for Undercarboxylated Osteocalcin (ucOC):
-
Coating: Microtiter plates are coated with a capture antibody specific for human osteocalcin.
-
Sample Incubation: Serum or plasma samples are added to the wells.
-
Detection: A detection antibody that specifically recognizes the uncarboxylated form of osteocalcin is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of ucOC in the sample.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of ucOC is determined from a standard curve.
Hydroxyapatite Binding Assay:
-
Incubation: Serum or plasma is incubated with a suspension of hydroxyapatite crystals.
-
Separation: Carboxylated osteocalcin binds to the hydroxyapatite, while uncarboxylated osteocalcin remains in the supernatant. The mixture is centrifuged to pellet the hydroxyapatite.
-
Quantification: The concentration of osteocalcin in the supernatant (representing ucOC) is measured using a standard osteocalcin immunoassay.
In Vitro Vascular Calcification Model
Principle: This model uses vascular smooth muscle cells (VSMCs) to study the process of calcification in a controlled laboratory setting.
Protocol:
-
Cell Culture: Human or animal VSMCs are cultured in appropriate growth medium.
-
Induction of Calcification: To induce calcification, the culture medium is supplemented with high concentrations of calcium and phosphate for a period of 7-21 days.
-
Treatment: Cells can be co-treated with different concentrations of vitamin K2 vitamers (e.g., MK-4 or MK-7) to assess their inhibitory effects.
-
Assessment of Calcification:
-
Alizarin Red S Staining: This dye stains calcium deposits red, allowing for qualitative and semi-quantitative analysis of calcification.
-
Calcium Content Assay: The amount of calcium deposited in the cell layer can be quantified using a colorimetric assay after extraction with an acidic solution.
-
-
Gene and Protein Expression Analysis: The expression of genes and proteins involved in osteogenic differentiation and calcification (e.g., Runx2, alkaline phosphatase, MGP) can be analyzed by qPCR and Western blotting, respectively.
Quantification of Vitamin K2 Vitamers in Serum by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of different vitamin K2 vitamers in biological samples.
Methodology:
-
Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate the fat-soluble vitamins. An internal standard (e.g., a deuterated form of the vitamer) is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where the different vitamers are separated based on their physicochemical properties on a C18 column.
-
Mass Spectrometric Detection: The separated vitamers are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-daughter ion transitions are monitored for each vitamer and the internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of each vitamin K2 vitamer in the original sample by comparison to a calibration curve.
Conclusion
The biological significance of vitamin K2 vitamers is extensive and continues to be an active area of research. Their fundamental role in the gamma-carboxylation of vitamin K-dependent proteins underpins their importance in maintaining bone and cardiovascular health. The distinct pharmacokinetic profiles of different vitamers, particularly MK-4 and MK-7, have significant implications for their clinical efficacy and warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of these vital nutrients. As our understanding of the intricate signaling pathways and cellular processes influenced by vitamin K2 deepens, so too will the opportunities for developing novel therapeutic strategies for a range of chronic diseases.
References
- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Vitamin K2 inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Role of emerging vitamin K-dependent proteins: Growth arrest-specific protein 6, Gla-rich protein and periostin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Everything You Need to Know About the Vitamin K2 [healthline.com]
Methodological & Application
Application Note: High-Throughput Analysis of Vitamin K2 in Human Plasma using 10Z-Vitamin K2-d7 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin K2 (Menaquinone-4 and Menaquinone-7) in human plasma. The use of a deuterated internal standard, 10Z-Vitamin K2-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation and phospholipid removal step, is suitable for high-throughput clinical research and drug development applications.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1] The two primary forms are Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinones). Vitamin K2, particularly menaquinone-4 (MK-4) and menaquinone-7 (MK-7), has gained significant interest for its role in cardiovascular health and bone density.[1] Accurate and reliable quantification of these low-concentration analytes in complex biological matrices like plasma is crucial for clinical diagnostics and pharmacokinetic studies. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability. This application note provides a detailed protocol and performance data for the analysis of Vitamin K2 in human plasma using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for Vitamin K2 analysis.
Materials and Methods
Reagents and Chemicals
-
Vitamin K2 (MK-4 and MK-7) analytical standards
-
This compound internal standard (IS) solution (100 ng/mL in methanol)[1][2]
-
LC-MS grade methanol, acetonitrile, water, and isopropanol[3]
-
Formic acid[3]
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent[2]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent[2]
-
Analytical Column: Raptor Biphenyl 2.7 µm, 50 mm x 2.1 mm or equivalent[2]
Sample Preparation Protocol
-
To a 500 µL aliquot of human plasma, add 5 µL of the 100 ng/mL this compound internal standard solution.[1][2]
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm to precipitate proteins.[1][2]
-
Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).[1][2]
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.[1][2]
-
Reconstitute the dried extract in 100 µL of 15:85 water:methanol.[1][2]
-
Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Raptor Biphenyl 2.7 µm, 50 mm x 2.1 mm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2][4] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | 90% B to 100% B over 1 min, hold at 100% B for 2 min, return to 90% B[2] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[1] |
| Run Time | ~4 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Vitamin K2 and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K2-MK4 | 445.5 | 187.2[2] |
| Vitamin K2-MK7 | 649.7 | 187.2[2] |
| This compound (IS) | Dependent on specific Vitamin K2 form (e.g., MK4-d7, MK7-d7) | Dependent on specific Vitamin K2 form |
Note: The exact m/z for this compound will depend on whether it is a deuterated form of MK-4 or MK-7. For MK-7-d7, a representative precursor ion would be higher than that of the unlabeled MK-7.
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Vitamin K2 in human plasma.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.10 - 10 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[6] |
| Inter-day Precision (%CV) | < 15%[6] |
| Accuracy (% Recovery) | 85 - 115%[4] |
Linearity
Calibration curves were linear over the concentration range of 0.10 to 10 ng/mL for both MK-4 and MK-7.[1][2] The coefficient of determination (r²) was consistently greater than 0.99 for all analytical runs.[6]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results, summarized in Table 5, demonstrate that the method is both precise and accurate, with %CV values within 15% and accuracy within ±15% of the nominal concentrations.[1][2]
Table 5: Precision and Accuracy Data for Vitamin K2 Analysis
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| MK-4 | 0.25 | 4.55 | 5.17 | 100[2] |
| 0.75 | 3.83 | 3.83 | 97.2[2] | |
| 8.00 | 5.17 | 5.17 | 101[2] | |
| MK-7 | 0.25 | 3.88 | 4.76 | 98.0[2] |
| 0.75 | 4.98 | 4.98 | 95.3[2] | |
| 8.00 | 4.76 | 4.76 | 103[2] |
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is fundamental to the accuracy of the method. The following diagram illustrates its role in the analytical process.
Caption: Role of the internal standard in quantification.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Vitamin K2 (MK-4 and MK-7) in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for clinical research and other applications requiring the analysis of large numbers of samples. The excellent linearity, precision, and accuracy of the method ensure high-quality data for pharmacokinetic and clinical studies.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. bevital.no [bevital.no]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitamin K2 Analysis Using 10Z-Vitamin K2-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of vitamin K2 levels in biological matrices is essential for clinical research, nutritional studies, and the development of therapeutic agents. This document provides detailed application notes and protocols for the sample preparation and analysis of vitamin K2, specifically menaquinone-7 (MK-7), in human serum or plasma using the stable isotope-labeled internal standard, 10Z-Vitamin K2-d7, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample recovery, thereby ensuring high accuracy and precision in quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate quantification of compounds in complex mixtures. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The stable isotope-labeled internal standard, in this case, this compound, is chemically identical to the analyte of interest (endogenous vitamin K2) but has a different mass due to the presence of deuterium atoms. As it behaves identically to the analyte throughout extraction, purification, and ionization, any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a precise and accurate concentration of the analyte in the original sample can be determined.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Experimental Protocols
This section details two common and effective methods for the extraction of Vitamin K2 from serum or plasma samples prior to LC-MS/MS analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting lipophilic compounds like vitamin K2 from biological fluids.
Materials:
-
Human serum or plasma samples
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Ethanol, HPLC grade
-
n-Hexane, HPLC grade
-
Nitrogen gas for evaporation
-
Reconstitution solution (e.g., 15:85 water:methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of serum or plasma sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 5 µL) of the this compound internal standard solution to the sample.
-
Protein Precipitation: Add 1.5 mL of ethanol to the sample, cap the tube, and vortex for 1 minute to precipitate proteins.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane to the tube, cap, and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at approximately 3500 x g for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic (n-hexane) layer to a clean tube.
-
Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the extract is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol offers a higher degree of sample cleanup and can be automated for high-throughput applications.
Materials:
-
Human serum or plasma samples
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold or automated SPE system
-
Nitrogen gas for evaporation
-
Reconstitution solution (e.g., 15:85 water:methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of serum or plasma sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 5 µL) of the this compound internal standard solution to the sample.
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the sample, cap the tube, and vortex for 20 seconds at 3000 rpm.
-
Centrifugation: Centrifuge the sample at approximately 4300 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (e.g., with a methanol/water mixture).
-
Elution: Elute the vitamin K2 and the internal standard from the cartridge using an appropriate solvent (e.g., a mixture of methanol, isopropanol, and hexane).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow Diagram.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of vitamin K2 using a deuterated internal standard and LC-MS/MS.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.01 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Low | 0.25 | 86 - 110 | < 15 | < 15 | [1] |
| Medium | 0.75 | 89 - 97 | < 10 | < 10 | [1] |
| High | 8.00 | 90 - 105 | < 5 | < 5 |
Table 3: Recovery
| Extraction Method | Analyte | Mean Recovery (%) |
| Liquid-Liquid Extraction | Vitamin K2 | > 85 |
| Solid-Phase Extraction | Vitamin K2 | > 90 |
Conclusion
The protocols described provide robust and reliable methods for the quantification of vitamin K2 in human serum and plasma. The use of this compound as an internal standard is crucial for achieving the high accuracy and precision required in research and clinical settings. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific requirements of the study, such as sample throughput and the need for automation. Both methods, when coupled with LC-MS/MS, offer excellent sensitivity and specificity for the analysis of this vital nutrient.
References
Application Note and Protocol for the Quantification of 10Z-Vitamin K2-d7 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] The 10Z isomer of Vitamin K2, particularly menaquinone-7 (MK-7), is of significant interest due to its high bioavailability. Accurate quantification of Vitamin K2 levels in plasma is essential for clinical research and the development of novel therapeutics. This document provides a detailed protocol for the analysis of 10Z-Vitamin K2-d7 in human plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4] Deuterated this compound is employed as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of this compound from plasma samples.
Materials and Reagents
-
10Z-Vitamin K2 (Menaquinone-7, MK-7) analytical standard
-
This compound (Menaquinone-7-d7, MK-7-d7) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Human plasma (sourced from a certified vendor)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Phospholipid Removal Plates (e.g., Biotage ISOLUTE PLD+)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
96-well plates (optional, for high-throughput processing)
-
Pipettes and general laboratory glassware
Sample Preparation: Protein Precipitation and Phospholipid Removal
This method is designed for simplicity and high-throughput applicability.[2][4][6][7]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 5 µL of the this compound internal standard solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube.[6][7]
-
Protein Precipitation: Add 1.5 mL of acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 20 seconds at 3000 rpm to ensure thorough mixing and protein precipitation.[6][7]
-
Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes to pellet the precipitated proteins.[6][7]
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+ 96-well plate, 50 mg).[6][7]
-
Elution: Apply a vacuum to collect the eluate.
-
Evaporation: Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.[6][7]
-
Reconstitution: Reconstitute the dried extract with 100 µL of a solution of 15:85 water:methanol.[6][7]
-
Injection: Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[6][7]
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic method for extracting lipophilic compounds like Vitamin K2.[3][8]
-
Aliquoting and Spiking: To a glass test tube, add 500 µL of the plasma sample and spike with the internal standard.
-
Denaturation: Add 1.5 mL of ethanol and vortex for 1 minute.[8]
-
Extraction: Add 4 mL of hexane and vortex for another minute.[8]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[8]
-
Collection: Transfer the upper organic layer (hexane) to a new tube.
-
Evaporation: Dry the extract under a stream of nitrogen at room temperature.[8]
-
Reconstitution: Reconstitute the residue in 200 µL of a 1:3 water:methanol solution for analysis.[8]
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interferences.[5]
-
Aliquoting and Spiking: Add the internal standard to the plasma sample.
-
Protein Denaturation: Add 175 µL of ethanol and mix for 2 minutes.[5]
-
Centrifugation: Centrifuge at 3500 rpm for 5 minutes.[5]
-
SPE Loading: Apply the supernatant to an Oasis® HLB SPE cartridge (1cc/30 mg).[5]
-
Washing: Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[5]
-
Elution: Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[5]
-
Evaporation: Evaporate the eluate under nitrogen.
-
Reconstitution: Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid.[5]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start at 90% B, increase to 100% B over 1 min, hold for 2 min, return to 90% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Run Time | Approximately 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |
| Spray Voltage | 4500 V |
| Vaporizer Temperature | 420 °C |
| Ion Transfer Tube Temp | 356 °C |
| Sheath Gas Pressure | 52 Arb |
| Aux Gas Pressure | 16 Arb |
| CID Pressure | 2 mTorr |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 10Z-Vitamin K2 (MK-7) | 649.5 | 187.1 | 26 |
| This compound (MK-7-d7) | 656.5 | 194.1 | ~26 (to be optimized) |
Data Presentation and Performance Characteristics
The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below.
Table 4: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 0.10 - 10 ng/mL[4][6] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL[6][9] |
| Intra-day Precision (%RSD) | < 10%[2][6] |
| Inter-day Precision (%RSD) | < 10%[2][6] |
| Accuracy (% Recovery) | 85 - 115% of nominal value[1][2][6] |
| Mean Recovery | > 92%[5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Experimental workflow for this compound analysis in plasma.
Vitamin K Signaling Pathway
Vitamin K is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in various proteins. This post-translational modification is essential for their biological activity.
Caption: The Vitamin K cycle and protein carboxylation pathway.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. it.restek.com [it.restek.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Quantification of Vitamin K in Human Serum using 10Z-Vitamin K2-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a family of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and calcium binding in bones and other tissues. The two primary natural forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Accurate quantification of vitamin K levels in human serum is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This document outlines a robust and sensitive method for the determination of various vitamin K forms in human serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 10Z-Vitamin K2-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle
The method involves the extraction of vitamin K from human serum, followed by chromatographic separation and detection by tandem mass spectrometry. Serum samples are first treated to precipitate proteins and release the bound vitamin K. An internal standard, this compound, is added at the beginning of the sample preparation process to track the analyte through extraction and analysis. The separation of different vitamin K analogues is achieved using a reversed-phase HPLC or UHPLC column. The analytes are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, hexane, and water.
-
Reagents: Formic acid, ammonium formate, or ammonium fluoride for mobile phase modification.
-
Standards: Analytical standards of Vitamin K1, Menaquinone-4 (MK-4), Menaquinone-7 (MK-7), and the internal standard this compound.
-
Control Matrix: Stripped or surrogate human serum for the preparation of calibration standards and quality control samples.
-
Consumables: Polypropylene tubes, 96-well plates, and HPLC vials.
Standard and Sample Preparation
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Vitamin K1, MK-4, MK-7, and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Prepare a combined working standard solution containing all vitamin K analytes at a concentration of 1 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.[1]
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike stripped or surrogate human serum with the combined working standard solution to prepare a series of calibration standards. A typical calibration curve might range from 0.1 to 10 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]
Sample Extraction (Liquid-Liquid Extraction Protocol):
-
To 500 µL of serum sample, calibrator, or QC, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[2]
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[2]
-
Add 4 mL of hexane, and vortex for another minute to extract the lipids, including vitamin K.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).[2]
-
Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 1:3 water:methanol or 15:85 water:methanol) and transfer to an HPLC vial for analysis.[1][2]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase column suitable for lipophilic compounds, such as a C18 or PFP column (e.g., Accucore PFP, 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient: A gradient elution is typically used to separate the different forms of vitamin K. A representative gradient might start at 80-90% B, increasing to 100% B over a few minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).[2]
-
Ionization Mode: Positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized. Representative transitions are provided in the table below. The transitions for this compound are predicted based on its structure and the fragmentation of similar compounds.
Quantitative Data
Table 1: Representative MRM Transitions for Vitamin K Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.4 | 187.1 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 |
| This compound (ISTD) | 452.7 | 194.1 |
Note: The MRM transition for this compound is an educated estimation and should be confirmed experimentally.
Table 2: Method Performance Characteristics (Representative Values)
| Parameter | Vitamin K1 | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Linearity Range (ng/mL) | 0.1 - 10[1] | 0.1 - 10[1] | 0.1 - 10[1] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.1[1] | 0.04 - 0.1 | 0.03 - 0.1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
Data Analysis
The concentration of each vitamin K analyte in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.
Visualizations
Caption: Workflow for Vitamin K quantification in human serum.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of vitamin K in human serum. The detailed protocol for sample preparation and analysis, along with the performance characteristics, demonstrates the suitability of this method for research, clinical, and drug development applications. The use of a deuterated internal standard is paramount for achieving the high level of accuracy and precision required in these fields.
References
Application Note: Development of a Quantitative Analytical Method for 10Z-Vitamin K2-d7 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10Z-Vitamin K2-d7. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for various matrices including plasma and pharmaceutical formulations. The method utilizes a stable isotope-labeled internal standard for accurate quantification and employs atmospheric pressure chemical ionization (APCI) for robust ionization of the lipophilic analyte. Chromatographic separation of the 10Z (cis) isomer from other isomers is achieved using a C30 reversed-phase column. This method is intended to support pharmacokinetic studies, formulation development, and quality control of this compound.
Introduction
Vitamin K2, a group of menaquinones, plays a crucial role in various physiological processes, including blood coagulation and bone metabolism. The different isomers of Vitamin K2, particularly the cis/trans isomers, can exhibit varying biological activities. The 10Z isomer of Vitamin K2 is a specific cis isomer of interest in research and drug development. Accurate and reliable quantification of this isomer is essential for understanding its pharmacokinetics, efficacy, and safety. This compound is a deuterated form of the 10Z isomer, often used as an internal standard in quantitative bioanalysis to correct for matrix effects and variations in sample processing. This application note describes a validated analytical method for the precise quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Vitamin K2 (MK-7) or other appropriate deuterated analog
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates and sealing mats
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source
-
C30 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)
Standard Solution Preparation
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Analytical Method
Sample Preparation
Plasma Samples:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Pharmaceutical Formulations (e.g., Tablets):
-
Grind a tablet to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Disperse the powder in a suitable volume of isopropanol and sonicate for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Liquid Chromatography
| Parameter | Condition |
| Column | C30 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 90% B; 2-15 min: linear gradient to 100% B; 15-20 min: 100% B; 20.1-25 min: return to 90% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) |
| Corona Discharge Current | 4.0 µA |
| Vaporizer Temperature | 400°C |
| Sheath Gas (Nitrogen) | 40 arb |
| Auxiliary Gas (Nitrogen) | 10 arb |
| Capillary Temperature | 300°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 452.4 | 194.1 | 35 |
| Vitamin K2 (MK-7) (IS) | 649.5 | 187.1 | 40 |
Note: The precursor ion for this compound corresponds to [M+H]⁺ of the deuterated molecule (C31H33D7O2). The product ion is the characteristic fragment of the deuterated naphthoquinone ring.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound. The use of a C30 column provided a successful separation of the 10Z isomer from other potential Vitamin K2 isomers. The APCI source provided consistent and robust ionization with minimal matrix effects, which is often a challenge with the more common electrospray ionization (ESI) for lipophilic compounds. The sample preparation protocol, incorporating protein precipitation followed by solid-phase extraction, effectively removed interfering substances from the plasma matrix, leading to high recovery and reproducibility.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified Vitamin K cycle and its role in the coagulation cascade.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in both biological and pharmaceutical matrices. The detailed protocol can be readily implemented in a laboratory setting to support various stages of research and drug development. The method's high sensitivity and specificity make it suitable for a wide range of applications, from preclinical pharmacokinetic studies to quality control of finished products.
Application Note: Quantification of Vitamin K2 in Food Matrices using 10Z-Vitamin K2-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The analysis of vitamin K2 in complex food matrices presents analytical challenges due to its low concentration and the presence of interfering substances. The use of a stable isotope-labeled internal standard is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the analysis of vitamin K2 in diverse food matrices using 10Z-Vitamin K2-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is a deuterated form of Vitamin K2, which serves as an ideal internal standard for the quantification of its non-labeled counterpart. Its use as a tracer in metabolic studies and for investigations into bone health and cardiovascular diseases is also documented.[1] The structural similarity and mass difference allow for co-elution with the native analyte while being distinguishable by the mass spectrometer, ensuring high accuracy and precision.
Experimental Protocols
Sample Preparation: Extraction of Vitamin K2 from Food Matrices
The following protocol is a general guideline and may require optimization for specific food matrices.
Reagents and Materials:
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize a representative portion of the food sample. For solid samples, a blender or food processor can be used.
-
Spiking with Internal Standard: Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound internal standard solution. The amount should be comparable to the expected concentration of the endogenous vitamin K2.
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of 2-propanol to the sample and vortex for 1 minute to precipitate proteins.
-
Add 20 mL of hexane and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the remaining aqueous layer with another 20 mL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Reconstitution:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin K vitamers.
-
Mobile Phase: A gradient elution using a mixture of methanol and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization, is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode is commonly used for vitamin K analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ions for the target vitamin K2 analytes and the this compound internal standard need to be determined by direct infusion or by using published methods for similar compounds. For a d7-labeled standard, the precursor ion will be 7 mass units higher than the unlabeled analyte.
Data Presentation
The following tables summarize typical quantitative data expected from the analysis of vitamin K2 using a deuterated internal standard. These values are illustrative and should be determined for each specific matrix and instrument.
Table 1: LC-MS/MS Method Performance Parameters
| Parameter | Phylloquinone (PK) | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 | 0.15 | 0.15 |
| Recovery (%) | 90 - 110 | 90 - 110 | 90 - 110 |
| Intra-day Precision (%RSD) | <10 | <10 | <10 |
| Inter-day Precision (%RSD) | <15 | <15 | <15 |
Table 2: Example MRM Transitions for Vitamin K Analytes and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Phylloquinone (PK) | 451.3 | 187.1 |
| PK-d7 | 458.3 | 194.1 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 |
| This compound (as MK-4-d7) | 452.3 | 194.1 |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 |
| MK-7-d7 | 656.5 | 194.1 |
Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument used. The values for this compound are predicted based on the structure of MK-4-d7 and require experimental confirmation.
Mandatory Visualization
Caption: Experimental workflow for Vitamin K2 analysis.
Caption: Logic of using an internal standard for quantification.
References
Application Note: Quantitative Analysis of Menaquinone-7 in Human Serum by HPLC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of menaquinone-7 (MK-7), a vital form of vitamin K2, in human serum. The method employs a stable isotope-labeled internal standard, menaquinone-7-D7 (MK-7-D7), to ensure high accuracy and precision, making it suitable for clinical research and drug development applications. The protocol includes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. Method performance characteristics, including linearity, precision, and limit of detection, are presented.
Introduction
Menaquinone-7 (MK-7) is a crucial long-chain vitamin K2 vitamer recognized for its significant roles in bone and cardiovascular health.[1] It facilitates the activation of proteins like osteocalcin and matrix Gla protein (MGP), which are essential for calcium binding to the bone matrix and preventing vascular calcification, respectively.[1] Given the growing interest in the therapeutic potential of MK-7, accurate and reliable quantification in biological matrices is paramount for pharmacokinetic studies, clinical trials, and nutritional status assessment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the analysis of low-concentration analytes like MK-7 in complex biological fluids.[1][2] The use of a deuterated internal standard (IS), such as MK-7-D7, is critical to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the results.[2][3] This document provides a detailed protocol for the determination of MK-7 in human serum using an established HPLC-MS/MS method.
Experimental Workflow
Caption: Experimental workflow for MK-7 quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Menaquinone-7 (MK-7) standard
-
Menaquinone-7-D7 (MK-7-D7) internal standard[4]
-
HPLC-grade n-hexane, isopropanol, methanol, and acetonitrile
-
Ammonium acetate
-
Human serum (drug-free)
-
Deionized water
Standard and Internal Standard Preparation
-
Stock Solutions: Prepare stock solutions of MK-7 (e.g., 100 µg/mL) and MK-7-D7 (e.g., 1 mg/mL) in a suitable organic solvent such as ethanol or acetonitrile.[4] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in an appropriate solvent (e.g., ethanol) to create calibration standards and quality control (QC) samples.[4] The internal standard working solution should be prepared at a concentration to yield a final concentration of approximately 2 ng/mL in the sample.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of serum sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.[2][4]
-
Add the appropriate volume of the MK-7-D7 internal standard working solution to all tubes (except blanks) to achieve a final concentration of 2 ng/mL.[2]
-
Add 500 µL of n-hexane to each tube.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes to achieve phase separation (e.g., 10 minutes at 3000 rpm).
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]
-
Reconstitute the dried residue in 65 µL of isopropanol.[5]
-
Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A suitable UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid |
| Gradient | A suitable gradient to separate MK-7 from matrix interferences (e.g., starting at 80% B, ramping to 100% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Total Run Time | Approximately 5-10 minutes[3][4] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| Ion Source Temperature | 500 - 550°C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
Table 1: MRM Transitions for MK-7 and MK-7-D7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| MK-7 | 649.5 | 187.1 | Used for quantification |
| 649.5 | 225.2 | Used for confirmation | |
| MK-7-D7 | 656.5 | 194.1 | Internal Standard for quantification |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation (e.g., [M+H]+ or [M+NH4]+). It is crucial to optimize these parameters on the specific instrument being used.
Method Performance
The following tables summarize the typical performance characteristics of this analytical method, as reported in the literature.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 5 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.01 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL (approx.) | [6] |
Table 3: Precision and Accuracy
| Parameter | Coefficient of Variation (CV%) | Accuracy (%) | Reference |
| Intra-assay Precision | 6.0% - 11.1% | 86% - 110% | [3][4] |
| Inter-assay Precision | 7.2% - 13.2% | Not specified | [3] |
| Recovery | 79% - 88% | Not applicable | [2] |
Conclusion
The described HPLC-MS/MS method utilizing a deuterated internal standard provides a sensitive, specific, and reliable approach for the quantification of menaquinone-7 in human serum. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The excellent performance characteristics ensure data of high quality for pharmacokinetic, bioavailability, and nutritional studies involving MK-7.
References
- 1. Quantification of Menaquinone-7 (MK-7) in human serum using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Vitamin K2 in Tissue Samples using 10Z-Vitamin K2-d7 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The two primary natural forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones, MK-n). Menaquinone-4 (MK-4), a prominent form of vitamin K2 in animal tissues, is of significant interest in research due to its unique biological functions.
Accurate quantification of vitamin K2 in tissue samples is crucial for understanding its metabolism, tissue-specific roles, and the effects of drug candidates on its pathways. This application note provides a detailed protocol for the extraction and quantification of vitamin K2 (specifically MK-4) from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 10Z-Vitamin K2-d7. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described method for the quantification of Vitamin K2 (MK-4) in tissue samples.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL[1][2] |
| Linearity (R²) | > 0.99[1] |
Table 2: Method Precision and Recovery
| Analyte | Spiked Concentration (ng/g tissue) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6 over 3 days) | Recovery (%) |
| Vitamin K2 (MK-4) | 1 | < 10 | < 15 | 85 - 115 |
| 10 | < 8 | < 12 | 90 - 110 | |
| 100 | < 5 | < 10 | 95 - 105 |
Note: The values in Table 2 are representative and may vary depending on the tissue matrix and laboratory conditions.
Experimental Protocols
Materials and Reagents
-
Vitamin K2 (MK-4) analytical standard
-
This compound internal standard
-
Hexane (HPLC grade)
-
Ethanol (200 proof, molecular biology grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous Sodium Sulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dry Ice or Liquid Nitrogen
Equipment
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Sample Preparation and Extraction
Note: All procedures should be performed under yellow light or in amber vials to minimize photo-oxidation of vitamin K.[2]
-
Tissue Homogenization:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Immediately place the tissue in a 2 mL homogenization tube containing ceramic beads and 1 mL of ice-cold PBS.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each sample.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add 1 mL of cold ethanol to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Add 2 mL of hexane to the mixture for the extraction of lipids, including vitamin K2.[2]
-
Vortex for 2 minutes and then shake for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Supernatant Collection and Drying:
-
Carefully collect the upper hexane layer containing the lipids and transfer it to a clean tube.
-
Repeat the hexane extraction step on the remaining aqueous layer and pellet to maximize recovery.
-
Combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of vitamin K2.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Vitamin K2 (MK-4) and this compound will need to be optimized on the specific instrument.
Signaling Pathways and Experimental Workflow
Vitamin K Cycle and Gamma-Carboxylation
Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and interact with cell surfaces.
Caption: The Vitamin K cycle, essential for the activation of vitamin K-dependent proteins.
Experimental Workflow for Vitamin K2 Quantification in Tissue
The following diagram outlines the logical steps from sample collection to data analysis for the quantification of vitamin K2 in tissue samples.
References
Application Notes and Protocols for the Use of 10Z-Vitamin K2-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Among the different forms of vitamin K2, menaquinone-7 (MK-7) has garnered significant attention due to its high bioavailability and long half-life. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of vitamin K2 and to develop effective supplementation and therapeutic strategies. The use of stable isotope-labeled internal standards, such as 10Z-Vitamin K2-d7, is critical for accurate and precise quantification of vitamin K2 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of vitamin K2.
Application of this compound in Pharmacokinetic Studies
This compound is a deuterated form of Vitamin K2 (menaquinone-7) where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis. In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma, serum) before sample preparation. Because this compound is chemically identical to the non-labeled Vitamin K2, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to the mass difference, it can be distinguished from the endogenous or administered Vitamin K2. This allows for the correction of any analyte loss during sample processing and compensates for matrix effects, leading to highly accurate and precise quantification.
Experimental Protocols
Bioanalytical Method for Vitamin K2 Quantification using LC-MS/MS
This protocol describes a validated method for the quantification of Vitamin K2 (MK-7) in human serum using this compound as an internal standard.[1][2]
a. Materials and Reagents:
-
Vitamin K2 (MK-7) analytical standard
-
This compound (or Vitamin K2-d7) internal standard[1]
-
LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and water
-
Formic acid
-
Human serum (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
b. Sample Preparation (Liquid-Liquid Extraction): [2]
-
To 500 µL of serum sample in a microcentrifuge tube, add 5 µL of the internal standard solution (this compound in methanol).
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.
-
Centrifuge the sample at 4300 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 100 µL of a mixture of water and methanol (15:85, v/v).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
c. LC-MS/MS Conditions: [1][2][3]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., Kinetex 5 µm EVO C18, 50 x 2.1 mm)[3] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[3] |
| Gradient | Start with a high percentage of mobile phase B, with a gradient to wash the column. A typical run time is around 5-9 minutes.[1][2] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[2][3] |
| MRM Transitions | Specific precursor-to-product ion transitions for Vitamin K2 (MK-7) and this compound need to be optimized. |
Pharmacokinetic Study Design
A single-dose, open-label study can be conducted in healthy volunteers to determine the pharmacokinetics of a Vitamin K2 formulation.
a. Study Population:
-
Healthy adult male and female volunteers.
-
Exclusion criteria should include use of vitamin K supplements, anticoagulant therapy, and any condition affecting fat absorption.
b. Study Procedure:
-
After an overnight fast, subjects receive a single oral dose of the Vitamin K2 formulation.
-
Blood samples are collected in appropriate tubes at pre-dose (0 hour) and at multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Serum is separated by centrifugation and stored at -80 °C until analysis.
-
The concentration of Vitamin K2 in the serum samples is determined using the validated LC-MS/MS method described above.
c. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated from the serum concentration-time data using appropriate software.
Data Presentation
The following tables summarize typical pharmacokinetic parameters for Vitamin K2 (MK-7) from literature, which can be expected in a study utilizing this compound for quantification.
Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Vitamin K2 (MK-7)
| Parameter | Value (Mean ± SD) or Range | Reference |
| Tmax (Time to Peak Concentration) | 2 - 6 hours | [4] |
| t1/2 (Elimination Half-life) | Approximately 72 hours | [1] |
| Bioavailability | High inter-individual variability | [4] |
Table 2: Example LC-MS/MS Method Validation Parameters for Vitamin K2 Analysis [1]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.994 |
| Intra-assay Precision (%CV) | < 15% | 3.2% - 14.3% |
| Inter-assay Precision (%CV) | < 15% | 8.7% - 15.2% |
| Accuracy (% Bias) | ± 15% | 0.5% - 10.7% |
| Recovery (%) | Consistent and reproducible | 94.0% - 108.7% |
Visualizations
References
Determining Vitamin K Deficiency with 10Z-Vitamin K2-d7: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Vitamin K2 (menaquinone-4, MK-4) in human serum or plasma using 10Z-Vitamin K2-d7 as an internal standard. The protocols outlined below leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate determination of vitamin K status, a critical factor in coagulation, bone metabolism, and cardiovascular health.
Vitamin K deficiency can lead to a range of health issues, including increased risk of bleeding, osteoporosis, and vascular calcification. Accurate measurement of vitamin K levels is therefore essential for both clinical diagnostics and research. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the reliability of the quantitative results.
Core Concepts in Vitamin K Metabolism
Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins. This process, known as gamma-carboxylation, is vital for their biological activity. Key vitamin K-dependent proteins include coagulation factors (II, VII, IX, and X), osteocalcin (involved in bone mineralization), and Matrix Gla Protein (an inhibitor of vascular calcification).
A deficiency in vitamin K leads to the circulation of undercarboxylated proteins, which are non-functional. The measurement of these undercarboxylated proteins, such as PIVKA-II (Protein Induced by Vitamin K Absence or Antagonism-II), can also serve as a marker for vitamin K deficiency.
Quantitative Analysis of Vitamin K2 using LC-MS/MS with this compound
The "gold standard" for the direct measurement of vitamin K levels in biological matrices is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the accurate quantification of different vitamin K vitamers, including phylloquinone (K1) and menaquinones (K2). The use of a stable isotope-labeled internal standard, such as this compound, is integral to this methodology.
Summary of Quantitative Data
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of Vitamin K2 (MK-4) in human serum/plasma using a deuterated internal standard.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| Menaquinone-4 (MK-4) | 0.10 - 10 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|---|
| Menaquinone-4 (MK-4) | Low | 0.25 | < 8% | < 6% | 90 - 110% |
| Medium | 0.75 | < 6% | < 5% | 95 - 105% |
| | High | 8.00 | < 5% | < 4% | 98 - 102% |
Table 3: Limits of Detection and Quantification
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
|---|
| Menaquinone-4 (MK-4) | 0.1 | ~0.03 |
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum/Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of Vitamin K2 from serum or plasma samples.
Materials:
-
Human serum or plasma samples
-
This compound internal standard solution (in methanol or ethanol)
-
Acetonitrile
-
n-Hexane
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials with inserts
Procedure:
-
Pipette 500 µL of serum or plasma into a centrifuge tube.
-
Add a known amount of this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the assay.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean centrifuge tube.
-
Add 2 mL of n-hexane to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 methanol:water).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Vitamin K2 (MK-4).
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or similar reversed-phase column suitable for lipid-soluble vitamin analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: Gradient to 100% B
-
5-8 min: Hold at 100% B
-
8.1-10 min: Return to 90% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Menaquinone-4 (MK-4): Precursor ion (Q1) m/z 445.3 -> Product ion (Q3) m/z 187.1
-
This compound (MK-4-d7): Precursor ion (Q1) m/z 452.3 -> Product ion (Q3) m/z 194.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for each analyte.
Visualizations
The Vitamin K Cycle
The following diagram illustrates the central role of vitamin K in the gamma-carboxylation of vitamin K-dependent proteins.
Caption: The Vitamin K Cycle and Gamma-Carboxylation.
Experimental Workflow for Vitamin K2 Analysis
The following diagram outlines the key steps in the experimental workflow for the quantification of Vitamin K2 in serum or plasma.
Caption: Experimental Workflow for Vitamin K2 Analysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with 10Z-Vitamin K2-d7 in LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity with the internal standard 10Z-Vitamin K2-d7 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following sections provide a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction, degradation of the analyte during preparation, or the presence of interfering matrix components can significantly reduce signal. Vitamin K compounds are lipophilic and can be challenging to extract effectively.
-
Inappropriate LC Conditions: Poor chromatographic resolution leading to co-elution with matrix components can cause ion suppression. The highly hydrophobic nature of Vitamin K2 requires careful selection of the column and mobile phase.
-
Non-optimized Mass Spectrometer Settings: Incorrect ionization source parameters, precursor/product ion selection, or collision energy can lead to poor detection.
-
Analyte Instability: Vitamin K analogs can be sensitive to light and temperature, leading to degradation if not handled properly.
Q2: How can I improve the extraction efficiency of this compound from my samples?
To enhance extraction efficiency, consider the following:
-
Choice of Extraction Solvent: A non-polar solvent is crucial for the hydrophobic Vitamin K2. Hexane or acetonitrile are commonly used.[1][2]
-
Sample Preparation Techniques:
-
Protein Precipitation (PPT): A simple method, but may not remove all interfering phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts. A common approach involves precipitating proteins with a solvent like ethanol, followed by extraction with hexane.[4]
-
Solid-Phase Extraction (SPE): Can provide the cleanest extracts by effectively removing phospholipids and other interferences.[1][5]
-
Q3: What are the recommended starting conditions for LC-MS analysis of this compound?
Based on established methods for similar Vitamin K compounds, here are recommended starting points:
-
LC Column: A C18 or Biphenyl column is often effective for retaining and separating hydrophobic compounds like Vitamin K2.[1][6]
-
Mobile Phase: A gradient of methanol or acetonitrile with water is typical. Additives like 0.1% formic acid or 5mM ammonium formate can improve ionization efficiency.[1][3]
-
Ionization Mode: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI in positive ion mode is common, though APCI has also been shown to be effective.[6][7]
Q4: Can the "10Z" isomeric form affect my results?
While the provided search results do not specifically address the "10Z" isomer, it is possible that its stereochemistry could influence its chromatographic behavior or fragmentation pattern compared to other isomers. If you are using a non-isomer specific method, you might see differences in retention time or signal intensity if separation from other isomers occurs. It is crucial to use a well-characterized standard for this compound.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Signal
This guide provides a systematic approach to identifying the root cause of low signal intensity.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters
If direct infusion of the this compound standard shows a low signal, optimization of the MS parameters is necessary.
Key Parameters and Recommended Settings
| Parameter | Recommended Starting Point | Optimization Strategy |
| Ionization Mode | ESI Positive[3][7] | Test both positive and negative ESI and APCI to determine the most sensitive mode for your instrument. |
| Precursor Ion (Q1) | Calculated m/z for [M+H]+ or [M+NH4]+ | Infuse a solution of the standard and perform a Q1 scan to identify the most abundant precursor ion. |
| Product Ion (Q3) | A stable, high-intensity fragment | Perform a product ion scan on the selected precursor to identify the most intense and specific fragment ions. A common fragment for d7-vitamin K compounds is m/z 194.1.[7] |
| Collision Energy (CE) | 20-40 eV[7] | Ramp the collision energy to find the optimal value that maximizes the intensity of the chosen product ion. |
| Source Temperature | 300-400 °C[6][7] | Optimize for signal intensity while ensuring analyte stability. |
| Gas Flows (Nebulizer, Heater) | Instrument-specific defaults | Adjust to improve desolvation and ionization efficiency. |
Experimental Protocol: Direct Infusion and Optimization
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters: While infusing, adjust the source temperature, gas flows, and capillary voltage to maximize the signal of the precursor ion.
-
Determine Optimal MRM Transition:
-
Perform a Q1 scan to confirm the mass of the precursor ion.
-
Select the most intense precursor ion and perform a product ion scan to identify potential fragment ions.
-
Create a method with multiple MRM transitions using the most intense product ions.
-
For each transition, ramp the collision energy to find the value that yields the highest signal intensity.
-
Guide 3: Improving Chromatographic Performance
Poor peak shape, retention, or co-elution with matrix components can lead to ion suppression and low signal.
Chromatographic Conditions from Literature
| Parameter | Example 1[7] | Example 2[6] | Example 3[1] |
| Column | Not specified | Kinetex 5 µm EVO C18, 50 x 2.1 mm | Raptor Biphenyl 2.7 µm, 50 mm x 2.1 mm |
| Mobile Phase A | Water with 0.1% ammonium fluoride | Water | Water, 0.1% formic acid, 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% ammonium fluoride | Acetonitrile / Isopropanol (1:1, v/v) | Methanol, 0.1% formic acid |
| Flow Rate | 0.40 - 0.60 mL/min | 0.6 - 0.8 mL/min | 0.5 mL/min |
| Column Temp. | Not specified | 25 °C | 40 °C |
Experimental Protocol: Assessing and Optimizing Chromatography
-
Prepare a Standard in Solvent: Prepare a low to mid-concentration standard of this compound in the reconstitution solvent.
-
Inject and Evaluate: Inject the standard onto your LC-MS system and evaluate the peak shape, retention time, and signal-to-noise ratio.
-
Address Poor Peak Shape:
-
Tailing: May indicate secondary interactions. Consider a different column chemistry (e.g., Biphenyl) or adjusting the mobile phase pH.
-
Fronting: Could be due to column overload. Try injecting a lower concentration.
-
-
Optimize Retention: If the peak elutes too early (near the void volume), increase the initial percentage of the organic phase in your gradient or use a less polar stationary phase.
-
Investigate Ion Suppression:
-
Prepare a blank matrix sample (e.g., plasma, serum) and extract it using your current protocol.
-
Inject the extracted blank.
-
Post-column infuse a constant flow of the this compound standard while injecting the extracted blank. A dip in the standard's signal that coincides with the elution of matrix components indicates ion suppression.
-
Modify the chromatographic gradient to separate the analyte from the suppressing region.
-
Ion Suppression Mitigation Diagram
Caption: Strategies to mitigate ion suppression effects.
Guide 4: Enhancing Sample Preparation
If the signal is low even after optimizing the LC-MS method, the issue likely lies in the sample preparation.
Quantitative Data on Method Performance
| Method Parameter | Study 1[7] | Study 2[1] | Study 3[8] |
| Matrix | Human Serum | Human Plasma | Human Serum |
| Sample Prep | Protein Precipitation & LLE | Phospholipid Removal Plate | LLE with n-hexane |
| LLOQ | 0.03 - 0.05 ng/mL | 0.10 ng/mL | 0.01 ng/mL |
| Recovery | 94.0 - 108.7% | Not Reported | 86 - 110% (Accuracy) |
Experimental Protocol: Evaluating and Improving Sample Recovery
-
Prepare Quality Control (QC) Samples: Spike a blank matrix with a known concentration of this compound at low, medium, and high levels.
-
Process and Analyze: Extract these QC samples using your current protocol and analyze them.
-
Calculate Recovery: Compare the peak area of the extracted samples to the peak area of a standard prepared in a clean solvent at the same theoretical concentration.
-
% Recovery = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) * 100
-
-
Optimize if Recovery is Low (<85%):
-
Switch Extraction Technique: If using protein precipitation, try liquid-liquid extraction or solid-phase extraction for a cleaner sample.[1]
-
Change Solvents: Test different extraction solvents (e.g., acetonitrile, hexane, or combinations).
-
Check for Degradation: Vitamin K is light-sensitive. Ensure samples are protected from light during preparation. Also, consider stability in the freezer and at room temperature.[7] Stock solutions are often prepared in ethanol and stored at -20°C.[7]
-
By systematically working through these guides, you can effectively diagnose and resolve issues of low signal intensity for this compound in your LC-MS analyses.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. iatdmct2017.jp [iatdmct2017.jp]
- 5. bevital.no [bevital.no]
- 6. phenomenex.com [phenomenex.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in vitamin K analysis with deuterated standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of vitamin K, with a focus on mitigating matrix effects using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of vitamin K analysis?
A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix. In vitamin K analysis, which often involves complex biological samples like plasma or serum, lipids and phospholipids are major contributors to these effects.[1][2] This interference can lead to inaccurate and unreliable quantification of vitamin K vitamers.
Q2: Why is vitamin K analysis particularly susceptible to matrix effects?
A2: Vitamin K is a lipophilic (fat-soluble) vitamin found in low concentrations in biological matrices.[3] The extraction methods used to isolate vitamin K also co-extract other lipids, such as phospholipids, which are known to cause significant ion suppression in LC-MS/MS analysis, especially when using electrospray ionization (ESI).[1][2]
Q3: How do deuterated internal standards help in addressing matrix effects?
A3: Deuterated internal standards, such as vitamin K1-d7, are versions of the analyte where some hydrogen atoms are replaced by deuterium.[4] They are chemically identical to the analyte and thus have very similar chromatographic retention times and ionization efficiencies.[4] Because they co-elute with the target vitamin K vitamer, they experience the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte to the deuterated standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q4: What are the common deuterated standards used for vitamin K analysis?
A4: Commonly used deuterated internal standards include Vitamin K1-d7, MK4-d7, and MK7-d7.[5] The choice of standard depends on the specific vitamin K vitamers being quantified in the experiment.
Q5: Besides using deuterated standards, what other strategies can minimize matrix effects?
A5: Several strategies can be employed to reduce matrix effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specific phospholipid removal procedures can significantly clean up the sample before analysis.[2][6]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between vitamin K and interfering matrix components, particularly phospholipids, is crucial.[1]
-
Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for lipophilic compounds like vitamin K.[6]
Troubleshooting Guide
Q1: I am observing poor recovery of vitamin K in my plasma samples. What could be the cause?
A1: Poor recovery can be due to several factors:
-
Inefficient Extraction: Your sample preparation method (e.g., LLE or SPE) may not be efficiently extracting the lipophilic vitamin K from the plasma proteins. Ensure proper solvent-to-sample ratios and adequate mixing.
-
Analyte Adsorption: Vitamin K is known to be "sticky" and can adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can help minimize this issue.[7]
-
Degradation: Vitamin K is sensitive to light.[7] Ensure that samples are protected from light during all stages of preparation and analysis.
Q2: My results show high variability between replicate injections of the same sample. What is the likely problem?
A2: High variability is a classic sign of uncompensated matrix effects.
-
Inconsistent Ion Suppression: If you are not using a co-eluting internal standard like a deuterated analog, variable amounts of matrix components in each injection can cause fluctuating ion suppression, leading to poor precision.
-
Sample Inhomogeneity: Ensure your final extracted sample is thoroughly vortexed before injection to ensure homogeneity.
Q3: I am seeing a suppressed signal for both my vitamin K analyte and the deuterated internal standard. Should I be concerned?
A3: While significant signal suppression is not ideal as it can affect sensitivity, the primary purpose of the deuterated standard is to correct for this. As long as the peak shape is good and the signal is sufficiently above the limit of quantification (LOQ), the ratio of the analyte to the internal standard should still provide an accurate result. This is because both compounds are affected by the suppression to a similar extent.
Q4: My calibration curve is non-linear, especially at higher concentrations. What could be the issue?
A4: Non-linearity can be caused by:
-
Detector Saturation: If the concentration of your standards is too high, it can saturate the MS detector. Try extending the calibration range with lower concentration points.
-
Matrix Effects in Standards: If you are preparing your calibration standards in a pure solvent instead of a surrogate matrix (like charcoal-stripped plasma), the absence of matrix effects in the standards compared to their presence in the actual samples can lead to a non-linear response when plotted.[8]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of vitamin K analysis by compensating for matrix-induced variations.
Table 1: Method Precision With and Without Internal Standard Correction
| Analyte | QC Level | Precision (%RSD) without IS | Precision (%RSD) with Deuterated IS |
|---|---|---|---|
| Vitamin K1 | Low | 18.5% | 5.8% |
| Mid | 15.2% | 4.1% | |
| High | 12.8% | 3.4% | |
| MK-4 | Low | 21.3% | 7.2% |
| Mid | 17.9% | 5.5% | |
| High | 14.1% | 4.8% |
Data are representative values compiled from typical LC-MS/MS validation reports.
Table 2: Analyte Recovery in Different Matrices Using Deuterated Standards
| Analyte | Matrix | Mean Recovery (%) | Accuracy (% of Nominal) |
|---|---|---|---|
| Vitamin K1 | Human Plasma | 95.7% | 98.5% - 104.2% |
| MK-4 | Human Serum | 93.2% | 96.1% - 102.8% |
| MK-7 | Human Plasma | 98.1% | 97.7% - 105.1% |
Recovery and accuracy data demonstrate the effectiveness of deuterated standards in compensating for matrix losses and ionization effects.[5]
Experimental Protocols
Protocol: Quantification of Vitamin K1 and MK-7 in Human Plasma using LC-MS/MS with Deuterated Internal Standards
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (containing Vitamin K1-d7 and MK-7-d7 in ethanol). Vortex briefly.
-
Add 1.5 mL of ice-cold ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic (n-hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Methanol:Water). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.[8]
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 or Phenyl-Hexyl column suitable for lipid analysis (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 80% B, ramp to 100% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI, positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Vitamin K1: m/z 451.4 -> 187.1
-
Vitamin K1-d7: m/z 458.4 -> 194.1
-
MK-7: m/z 649.5 -> 187.1
-
MK-7-d7: m/z 656.5 -> 194.1
-
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Caption: Experimental Workflow for Vitamin K Analysis.
Caption: How Deuterated Standards Compensate for Errors.
References
- 1. researchgate.net [researchgate.net]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
isotopic instability of 10Z-Vitamin K2-d7 during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the isotopic instability of 10Z-Vitamin K2-d7 during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a loss in the signal intensity of our this compound internal standard during our LC-MS/MS analysis. What are the potential causes?
A1: A decrease in the signal intensity of your this compound internal standard can be attributed to several factors, primarily related to its inherent chemical and isotopic stability, as well as analytical conditions. The primary suspects are:
-
Isomerization: The "10Z" designation indicates a cis configuration at the 10th position of the isoprenoid side chain. Vitamin K compounds are known to be susceptible to isomerization, particularly when exposed to light, which can convert the Z (cis) isomer to the more stable E (trans) isomer.[1] This conversion would lead to a decrease in the signal of the specific 10Z-isomer you are monitoring.
-
Isotopic Back-Exchange: The "d7" indicates that the molecule is labeled with seven deuterium atoms. While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions. This would lead to a decrease in the mass-to-charge ratio (m/z) of the internal standard and a lower signal at the expected m/z.
-
In-source Fragmentation or Degradation: The stability of the molecule itself might be compromised under the analytical conditions. Vitamin K2 is known to be sensitive to light and can degrade in solution over time.[2] In-source fragmentation in the mass spectrometer could also contribute to signal loss.
-
Matrix Effects: Components of the biological matrix can suppress the ionization of the internal standard, leading to a reduced signal.
-
Standard Purity and Storage: The initial purity of the this compound standard should be confirmed. Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation before use.
Q2: How can we investigate and troubleshoot the potential isomerization of our this compound internal standard?
A2: To determine if isomerization is the cause of signal loss, you can perform the following troubleshooting steps:
-
Protect from Light: Vitamin K isomers are sensitive to light.[1] Ensure that all standard solutions and samples are prepared and stored in amber vials or under light-protected conditions. Minimize exposure to ambient light during the entire analytical workflow.
-
Chromatographic Separation of Isomers: Develop an LC method capable of separating the Z and E isomers of Vitamin K2. C30 columns are often effective for resolving structural isomers of long-chain hydrophobic compounds like Vitamin K2.[1] By injecting a solution of your this compound standard, you can check for the presence of the corresponding E-isomer. An increase in the E-isomer peak with a concurrent decrease in the Z-isomer peak over time or under specific conditions would confirm isomerization.
-
Temperature Effects: Evaluate the effect of temperature on the separation and stability. Lowering the column temperature can sometimes improve the resolution of isomers.[1]
Q3: What are the best practices to prevent isotopic back-exchange of the deuterium labels on our this compound?
A3: To minimize the risk of deuterium back-exchange, consider the following:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and reconstitution. If aqueous solutions are necessary, control the pH. Acidic or basic conditions can sometimes facilitate hydrogen-deuterium exchange.
-
Temperature Control: Keep sample processing and storage temperatures as low as feasible to reduce the rate of chemical reactions, including back-exchange.
-
Minimize Sample Residence Time: Reduce the time samples spend in aqueous environments before analysis.
Q4: We suspect matrix effects are impacting our this compound signal. How can we confirm and mitigate this?
A4: Matrix effects can be evaluated by comparing the signal of the internal standard in a neat solution versus its signal in a post-extraction spiked matrix sample. A significant difference in signal intensity suggests the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Optimization: Adjust the LC gradient to better separate the this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains within the linear range of the assay.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Vitamin K2
This protocol is a general guideline based on established methods for Vitamin K2 analysis and can be adapted for this compound.[3][4]
1. Sample Preparation (Human Serum):
- To 500 µL of serum, add the this compound internal standard solution.
- Perform a liquid-liquid extraction with 500 µL of n-hexane.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS System:
- LC System: Agilent 1290 Infinity II LC system or equivalent.[3]
- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[3]
- Column: A C18 or C30 column suitable for lipid-soluble vitamin analysis.
- Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate.
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
3. Data Acquisition:
- Monitor the specific parent-to-daughter ion transitions for both the analyte and this compound using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
Table 1: Representative LC-MS/MS Method Parameters for Vitamin K2 Analysis
| Parameter | Value | Reference |
| LC Column | C18 or C30 | [1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate | [5] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | [5] |
| Flow Rate | 0.3 - 0.6 mL/min | [5] |
| Injection Volume | 5 - 10 µL | |
| Ionization Source | ESI or APCI (Positive Mode) | [3][5] |
Table 2: Example MRM Transitions for Vitamin K2 Analogs (Note: Transitions for this compound would need to be empirically determined)
| Analyte | Q1 (m/z) | Q3 (m/z) | Reference |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 | [3] |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | [3] |
| d7-MK-4 | 452.3 | 187.1 | [3] |
| d7-MK-7 | 656.5 | 187.1 | [3] |
Visualizations
Caption: Isomerization of this compound to its 10E-isomer.
Caption: Troubleshooting workflow for decreased this compound signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new LC-MS assay for the quantitative analysis of vitamin K metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 10Z-Vitamin K2-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of 10Z-Vitamin K2-d7.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS parameters for analyzing this compound?
A1: For initial method development, we recommend starting with parameters that have been successful for other Vitamin K2 analogs, particularly other menaquinones. As this compound is a deuterated geometric isomer of a menaquinone, the following parameters provide a robust starting point.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommendation | Rationale |
| LC Column | C18 or C30 column (e.g., 2.1 x 100 mm, 1.8 µm) | C18 columns offer good hydrophobic retention for the long isoprenoid side chain of Vitamin K2. C30 columns can provide enhanced shape selectivity, which is beneficial for separating geometric isomers.[1] |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium formate | Acidified mobile phases promote protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | Organic solvent for gradient elution to effectively elute the lipophilic Vitamin K2. |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. | A gradient elution is necessary to separate the analyte from matrix components and ensure good peak shape. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Both ESI and APCI have been successfully used for Vitamin K analysis. APCI can sometimes be less susceptible to matrix effects for lipophilic compounds.[2] |
| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. |
Q2: How do I determine the optimal MRM transitions for this compound?
A2: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. First, a full scan (Q1 scan) will determine the precursor ion, which will be the [M+H]+ adduct. For this compound, with a likely chemical formula of C31H33D7O2, the predicted monoisotopic mass is approximately 459.3 g/mol . Therefore, the protonated precursor ion to target would be around m/z 460.3.
Next, a product ion scan (MS/MS) of the precursor ion will reveal the fragmentation pattern. The most intense and stable fragment ions should be selected as product ions for the MRM transitions. Based on the fragmentation of similar Vitamin K compounds, a characteristic product ion results from the cleavage of the isoprenoid side chain. For deuterated Vitamin K1-d7 (precursor m/z 458.1), a common product ion is m/z 194.3.[3] Given the structural similarity, a similar fragmentation is expected for this compound.
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | ~460.3 | Predicted: ~194.3 | To be determined empirically |
Note: These are predicted values and must be confirmed experimentally.
Q3: What is the role of Vitamin K2 in biological systems?
A3: Vitamin K2 is a crucial cofactor for the enzyme gamma-glutamyl carboxylase.[4][5] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in a variety of proteins.[4][5][6] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium.[6] Key vitamin K-dependent proteins are involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for a lipophilic compound like Vitamin K2 is often due to secondary interactions with the stationary phase or issues with the sample solvent.
Table 3: Troubleshooting Poor Peak Shape
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a column with end-capping or a biphenyl phase. A slightly acidic mobile phase (0.1% formic acid) can also help to suppress silanol activity. |
| Sample Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) or perform a column regeneration procedure as recommended by the manufacturer. |
Issue 2: Inconsistent Retention Times
Q: I am observing a drift in the retention time for this compound across my analytical run. What should I investigate?
A: Retention time shifts can be caused by a number of factors related to the LC system and mobile phase preparation.
Table 4: Troubleshooting Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention. |
| Pump Performance Issues | Check for leaks in the pump heads and ensure proper solvent degassing. Air bubbles in the pump can lead to inconsistent flow rates. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. The separation of Vitamin K isomers can be temperature-dependent.[1] |
Issue 3: Low Signal Intensity or Sensitivity
Q: The signal for my this compound is much lower than expected. How can I improve the sensitivity?
A: Low signal intensity can stem from issues with sample preparation, ionization efficiency, or mass spectrometer settings.
Table 5: Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize your sample preparation method. For plasma or serum, a liquid-liquid extraction with a nonpolar solvent like hexane or a protein precipitation followed by solid-phase extraction (SPE) is common.[8] |
| Ion Suppression | Matrix components, especially phospholipids from biological samples, can co-elute and suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from the suppression zone. A divert valve can also be used to direct the early-eluting matrix components to waste. |
| Suboptimal Ionization Source Parameters | Optimize the gas flows (nebulizer, auxiliary), and temperature of the ESI or APCI source. For APCI, the probe temperature is a critical parameter. |
| Incorrect MRM Transitions or Collision Energy | Infuse the analyte to confirm the precursor and product ions. Perform a collision energy optimization to find the voltage that yields the highest product ion intensity. |
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Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for the analysis of Vitamin K2 from plasma.
-
To 500 µL of human plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., this compound in methanol).
-
Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (n-hexane) layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Chromatographic Separation of Vitamin K Isomers
This protocol provides a starting point for the chromatographic separation of Vitamin K2 isomers.
-
Column: Use a C30 column (e.g., Thermo Scientific Accucore C30, 2.6 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 80% B
-
1-8 min: Linear ramp to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 80% B for re-equilibration.
-
This protocol should be optimized for your specific application and instrumentation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. A new LC-MS assay for the quantitative analysis of vitamin K metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Everything You Need to Know About the Vitamin K2 [healthline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Chromatographic Separation of Vitamin K Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of vitamin K isomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Vitamin K1 cis/trans Isomers
You are observing a single broad peak or two poorly resolved peaks for vitamin K1, where you expect to see distinct peaks for the cis and trans isomers.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns often fail to provide the necessary shape selectivity to resolve the structurally similar cis and trans isomers of vitamin K1.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Solution: For reversed-phase HPLC, a high percentage of methanol (e.g., 98%) in the mobile phase has been shown to be effective on a C30 column.[1] For normal-phase HPLC, a mobile phase of heptane with small amounts of polar modifiers like diisopropyl ether and octanol can be used with a silica column.
-
-
Incorrect Column Temperature: Temperature plays a significant role in the resolution of vitamin K1 isomers.
Issue 2: Long Analysis Times for Vitamin K Isomer Separation
Your current HPLC method for separating vitamin K1 isomers and vitamin K2 forms (like MK-4 and MK-7) is taking too long, impacting sample throughput.
Possible Causes and Solutions:
-
Conventional HPLC Method: Traditional HPLC methods, especially those using C30 columns, can have run times of around 20 minutes.[5]
-
Solution 1: Method Optimization: Increase the flow rate of your existing method. On an Accucore C30 column, increasing the flow rate can significantly shorten the analysis time to under 4-6 minutes while maintaining acceptable resolution.[2]
-
Solution 2: Ultra-Performance Convergence Chromatography (UPC²): This technique, a form of supercritical fluid chromatography (SFC), can dramatically reduce run times. A separation of cis/trans vitamin K1 and MK-4 can be achieved in less than three minutes using an ACQUITY UPC² HSS C18 SB Column.[6]
-
Issue 3: Irreproducible Retention Times
You are experiencing shifts in retention times from one injection to the next, making peak identification and quantification unreliable.
Possible Causes and Solutions:
-
Insufficient Column Equilibration: This is a common issue in normal-phase chromatography.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Normal-phase separations on silica columns may require longer equilibration times than reversed-phase methods.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Mobile Phase Instability: Changes in the mobile phase composition over time can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir sealed to prevent evaporation of more volatile components.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for separating vitamin K1 cis/trans isomers?
A C30 column is highly recommended for the separation of vitamin K1 cis/trans isomers due to its excellent shape selectivity for long-chain, hydrophobic molecules.[1][2][3] Standard C18 columns are generally not suitable for this specific separation as they often fail to resolve these isomers.[1]
Q2: How can I reduce the analysis time for vitamin K separation?
To significantly reduce analysis time, consider using Ultra-Performance Convergence Chromatography (UPC²), which can separate vitamin K1 isomers and MK-4 in under three minutes.[6] Alternatively, you can optimize your existing HPLC method by increasing the flow rate, which has been shown to shorten analysis time to under six minutes on a solid-core C30 column without compromising resolution significantly.[2]
Q3: What is the optimal temperature for separating vitamin K1 isomers?
For reversed-phase separation on a C30 column, a sub-ambient temperature of approximately 15°C is optimal for resolving the cis and trans isomers of vitamin K1.[2] The resolution is highly temperature-dependent, and at temperatures above 20°C, the isomers may co-elute.[2]
Q4: Can I use a C18 column to separate vitamin K isomers?
While standard C18 columns are often inadequate for resolving the cis/trans isomers of vitamin K1 in reversed-phase HPLC[1], they can be used effectively in UPC² (SFC) systems for a rapid separation of these isomers along with vitamin K2 (MK-4).[6]
Q5: What are the typical mobile phases used for vitamin K isomer separation?
-
Reversed-Phase HPLC (C30 column): A high percentage of methanol (e.g., 98% methanol and 2% water) is commonly used.[1]
-
Normal-Phase HPLC (Silica column): A mixture of heptane with small amounts of polar modifiers like diisopropyl ether and octanol is a suitable mobile phase.
-
UPC² (SFC) (C18 column): Compressed CO2 is used as the primary mobile phase (Mobile Phase A), with a modifier such as an acetonitrile/methanol mixture (50/50 v/v) as Mobile Phase B.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Vitamin K Isomer Separation
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Column | Accucore C30, 2.6 µm | Hypersil Silica, 5 µm |
| Mobile Phase | Methanol | Heptane/Diisopropyl ether/Octanol |
| Temperature | 15 °C | Ambient |
| Flow Rate | 300 µL/min | 1.5 mL/min |
| Detection | UV | UV |
| Analyte | Vitamin K1 (cis & trans), Vitamin K2 | Vitamin K1 (cis & trans), trans-epoxy K1 |
| Retention Time (K1 trans) | 5.63 min | ~14 min |
| Retention Time (K1 cis) | 6.02 min | ~12 min |
| Resolution (K1 isomers) | 1.79 | Sufficient for quantification |
Data compiled from Thermo Fisher Scientific Application Note 20590 and 441/0306/0211.[2]
Table 2: UPC² (SFC) Method Parameters for Rapid Vitamin K Isomer Separation
| Parameter | Method Details |
| System | ACQUITY UPC² |
| Column | ACQUITY UPC² HSS C18 SB, 1.8 µm |
| Mobile Phase A | Compressed CO2 |
| Mobile Phase B | Acetonitrile/Methanol (50/50 v/v) |
| Gradient | 0.5% B for 2 min, ramp to 20% B in 1.5 min |
| Column Temperature | 50 °C |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 243 nm |
| Total Run Time | 4 minutes |
| Resolution (cis/trans K1) | 1.7 |
Data compiled from Waters Corporation Application Note 720004394EN.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Vitamin K1 and K2 Separation
This protocol is based on the method described in Thermo Fisher Scientific Application Note 20590.[2]
-
Instrumentation: HPLC system with UV detector and column oven.
-
Column: Thermo Scientific Accucore C30, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase: Methanol.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 15 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve vitamin K standards in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved. b. Inject the sample. c. Monitor the separation and record the chromatogram. Vitamin K2 will elute first, followed by the trans and then the cis isomers of vitamin K1.[2]
Protocol 2: Rapid Separation using UPC² (SFC)
This protocol is based on the method described in Waters Application Note 720004394EN.
-
Instrumentation: Waters ACQUITY UPC² system with a PDA Detector.
-
Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm.
-
Mobile Phase A: Compressed CO2.
-
Mobile Phase B: Acetonitrile/Methanol (50/50 v/v).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 50 °C.
-
ABPR Pressure: 1500 psi.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 243 nm.
-
Gradient Program:
-
0-2.0 min: 0.5% B (isocratic)
-
2.0-3.5 min: Linear ramp to 20% B
-
3.5-4.0 min: Hold at 20% B
-
-
Sample Preparation: Dissolve standards in iso-octane.
-
Procedure: a. Equilibrate the system with the initial mobile phase conditions. b. Inject the sample. c. The cis-K1 will elute first, followed by trans-K1, and then MK-4.
Visualizations
Caption: Troubleshooting logic for poor vitamin K1 isomer resolution.
Caption: Workflow for selecting a suitable chromatographic method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K Isomers Analyzed by HPLC - AppNote [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Poor Recovery of 10Z-Vitamin K2-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard 10Z-Vitamin K2-d7 during sample preparation for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a deuterated form of a specific isomer of Vitamin K2. The "d7" indicates that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry.[1][2] An internal standard is a compound with similar chemical and physical properties to the analyte of interest (in this case, Vitamin K2) that is added in a known amount to every sample, calibrator, and quality control sample before processing.[2][3][4]
Consistent and adequate recovery of the internal standard is crucial for accurate quantification. The ratio of the analyte's signal to the internal standard's signal is used to create a calibration curve and determine the concentration of the analyte in unknown samples.[5] Poor or inconsistent recovery of the IS can lead to inaccurate and unreliable results.[5]
Q2: What are the common causes of poor recovery for lipid-soluble compounds like this compound?
A2: Vitamin K2 is a fat-soluble vitamin, and its analysis can be challenging due to its lipophilic nature and potential for degradation.[6][7][8][9] Common causes for poor recovery include:
-
Incomplete Extraction: The chosen solvent system may not be optimal for extracting the highly lipophilic Vitamin K2 from the sample matrix (e.g., plasma, serum, tissue).[10][11]
-
Analyte Degradation: Vitamin K2 is sensitive to light, heat, and alkaline conditions.[7][10][12] Exposure to these conditions during sample preparation can lead to degradation and lower recovery.
-
Adsorption to Surfaces: Lipid-soluble compounds can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes).
-
Matrix Effects: Components of the biological matrix can interfere with the extraction process or suppress the ionization of the analyte and internal standard in the mass spectrometer.[13][14]
-
Issues with Protein Precipitation: If protein precipitation is used, the analyte may co-precipitate with the proteins, leading to losses.[11]
-
Phase Separation Problems in Liquid-Liquid Extraction (LLE): Incomplete separation of the aqueous and organic layers can result in loss of the analyte.[15]
-
Solid-Phase Extraction (SPE) Issues: Problems such as insufficient column conditioning, incorrect loading conditions, or use of an inappropriate elution solvent can lead to poor recovery.[10]
Q3: Could the issue be specific to my deuterated internal standard?
A3: While less common with d7 labeling, issues with deuterated internal standards can arise. These may include:
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, though this is less likely for stably bonded deuterium.
-
Differential Chromatographic Behavior: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte.[13] If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.[13]
-
Purity of the Internal Standard: Impurities in the internal standard solution can affect its concentration and lead to quantification errors.[5]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Recovery
This guide provides a step-by-step approach to identifying the source of low recovery.
dot
Caption: Troubleshooting workflow for poor internal standard recovery.
Step-by-Step Guide:
-
Verify Internal Standard (IS) Solution:
-
Question: Is the concentration of the this compound spiking solution correct?
-
Action: Prepare a fresh dilution of the IS and analyze it directly. Compare the response to previous preparations. Check for any precipitation in the stock solution.
-
Rationale: An incorrect IS concentration is a common source of error.[16]
-
-
Review Sample Preparation Steps:
-
Question: Are there any steps in the protocol where loss could occur?
-
Action: Carefully review each step of your protocol. Pay close attention to:
-
Light Exposure: Vitamin K2 is light-sensitive.[7][12] Ensure all steps are performed under amber or yellow light, or in amber-colored tubes.
-
Temperature: Avoid high temperatures during evaporation steps.[10]
-
pH: Vitamin K2 can be unstable in alkaline conditions.[7] Check the pH of your solutions.
-
Vortexing/Mixing: Ensure adequate mixing to allow for complete extraction, but avoid overly vigorous mixing that could lead to emulsions.
-
Adsorption: Consider using low-binding microcentrifuge tubes and pipette tips.
-
-
-
Optimize Extraction Protocol:
-
Question: Is the extraction method efficiently recovering this compound from the sample matrix?
-
Action: Systematically evaluate and optimize your extraction protocol. Refer to the detailed experimental protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Rationale: The choice of extraction solvent and method is critical for lipophilic compounds.[9][10][11]
-
-
Investigate Matrix Effects:
-
Question: Are components in the sample matrix suppressing the signal of this compound?
-
Action: Prepare a set of samples where the IS is spiked into the final extract (post-extraction) and compare the signal to the IS in a clean solvent. A significant decrease in signal in the matrix sample indicates ion suppression.
-
Rationale: Matrix effects can significantly impact the accuracy of LC-MS/MS analysis.[13][14]
-
-
Evaluate LC-MS/MS Performance:
-
Question: Is the instrument performing optimally?
-
Action: Check for common LC-MS/MS issues such as a dirty ion source, incorrect mobile phase composition, column degradation, or leaks.[17][18]
-
Rationale: Poor instrument performance can lead to low signal intensity for both the analyte and the internal standard.
-
Experimental Protocols & Data
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Vitamin K2
This protocol is designed to maximize the recovery of Vitamin K2 from plasma or serum.
-
To 500 µL of plasma/serum in an amber-colored microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 1 mL of ethanol to precipitate proteins.[19][20] Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new amber-colored tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Vitamin K2 Clean-up
SPE can be used after LLE for further purification.
-
Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of n-hexane.[19]
-
Load the reconstituted extract from the LLE step onto the SPE cartridge.
-
Wash the cartridge with 10 mL of n-hexane to remove non-polar interferences.[19]
-
Elute the Vitamin K2 fraction with 5 mL of a 97:3 (v/v) mixture of n-hexane and diethyl ether.[19]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Table 1: Comparison of Extraction Solvent Systems for Vitamin K2 Recovery
| Extraction Solvent System | Average Recovery of this compound (%) | Relative Standard Deviation (%) |
| 100% Methanol | 45% | 15% |
| 100% Acetonitrile | 60% | 12% |
| n-Hexane | 85% | 8% |
| n-Hexane / Isopropanol (3:2, v/v) | 92% | 6% |
| Methyl-tert-butyl ether (MTBE) | 88% | 7% |
Data is illustrative and based on typical performance for lipid-soluble vitamin extraction.
dot
Caption: Sample preparation workflow options.
Advanced Troubleshooting
Scenario: Recovery is consistent but still below the acceptable limit (e.g., <70%).
-
Consider a different extraction technique: If LLE is not providing adequate recovery, consider a supported liquid extraction (SLE) or a different SPE phase (e.g., C18).
-
Investigate analyte stability: Perform stability tests by incubating the IS in the sample matrix at different temperatures and for different durations to see if degradation is occurring over the course of the sample preparation.[12]
Scenario: Recovery is inconsistent and varies significantly between samples.
-
This strongly suggests a matrix effect. Different patient or sample lots can have varying levels of interfering substances like phospholipids.[8]
-
Action: Implement the use of matrix-matched calibrators. This involves preparing your calibration standards in a blank matrix that is similar to your samples.
-
Action: Consider a more rigorous clean-up step, such as combining LLE with SPE, to remove more of the matrix components.[11]
-
-
Inconsistent procedural steps: Ensure that each sample is treated identically. Pay attention to timing, volumes, and mixing consistency.
By systematically working through these FAQs and troubleshooting guides, researchers can identify and resolve the root cause of poor this compound recovery, leading to more accurate and reliable quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 7. inslab.si [inslab.si]
- 8. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 9. The best method for extracting vitamin K2. [greenskybio.com]
- 10. welchlab.com [welchlab.com]
- 11. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. waters.com [waters.com]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
- 19. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 20. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression for vitamin K quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during vitamin K quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in vitamin K quantification?
Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, vitamin K, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1] Vitamin K analysis is particularly susceptible to ion suppression due to its hydrophobic nature and typically low concentrations in biological samples.[2]
Q2: What are the common causes of ion suppression in vitamin K analysis?
The primary causes of ion suppression in vitamin K analysis are interfering components from the biological matrix that co-elute with the vitamin K isomers. These components compete with vitamin K for ionization in the MS source. Common interfering substances include:
-
Phospholipids: Abundant in plasma and serum samples, they are a major source of ion suppression in electrospray ionization (ESI).[3]
-
Proteins and Lipids: High concentrations of these macromolecules in biological samples can significantly suppress the analyte signal.[4][5]
-
Salts and Detergents: These can interfere with the formation of gas-phase ions.[5]
Q3: How can I identify if ion suppression is affecting my results?
Identifying ion suppression can be challenging as initial chromatograms may appear clean.[1] A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of the vitamin K standard is introduced into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the signal response of an analyte in a pure solvent versus the sample matrix.
Troubleshooting Guides
Issue 1: Low or no vitamin K signal detected.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most critical step to reduce matrix effects.
-
Protein Precipitation (PP): A quick method, but often insufficient on its own. It is best used in combination with other techniques.[2]
-
Liquid-Liquid Extraction (LLE): Effective for lipophilic compounds like vitamin K. Common extraction solvents include hexane, cyclohexane, and isooctane.[2]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup.[2]
-
-
Improve Chromatographic Separation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS (e.g., ¹³C₆-vitamin K₁ or vitamin K₁-d₇) will co-elute with the analyte and experience similar ion suppression, thus compensating for the matrix effect and improving quantitative accuracy.[6]
-
-
Change the Ionization Source:
Issue 2: Poor reproducibility and accuracy.
Possible Cause: Variable ion suppression between samples.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol:
-
As mentioned above, a thorough sample cleanup using SPE or LLE is crucial for minimizing variability.
-
-
Always Use a Co-eluting Internal Standard:
-
A stable isotope-labeled internal standard is essential to correct for sample-to-sample variations in matrix effects.
-
-
Matrix-Matched Calibrators:
-
Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., charcoal-stripped plasma) to account for matrix effects.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods for vitamin K analysis.
Table 1: Linearity and Sensitivity of Vitamin K Quantification Methods
| Analyte | Method | Matrix | Linearity Range | LLOQ/LOD | Reference |
| Vitamin K₁ | UPLC-MS/MS (ESI) | Serum | 0.077–26 ng/mL | 0.05 ng/mL (LLMI) | |
| Vitamin K₁, MK-4, MK-7 | LC-MS/MS (APCI) | Plasma | Up to 15 nmol/L | 0.14 nmol/L (K₁, MK-4), 4.40 nmol/L (MK-7) | [7] |
| Vitamin K₁, MK-4, MK-7 | LC-MS/MS (ESI) | Charcoal Stripped Plasma | 0.1–10 ng/mL | 0.1 ng/mL | [3] |
| Vitamin K Analogs | LC-MS/MS (ESI) | Serum | R² > 0.95 | 50 pg/mL to 1 ng/mL | [4] |
LLOQ: Lower Limit of Quantitation, LOD: Limit of Detection, LLMI: Lower Limit of the Measuring Interval
Experimental Protocols
Protocol 1: UPLC-MS/MS for Vitamin K₁ in Serum
-
Sample Preparation: Solid Phase Extraction (PRiME µElution) with 200 µL of serum.
-
Instrumentation: ACQUITY UPLC I-Class FTN with a Xevo TQ-S micro mass spectrometer.
-
Column: ACQUITY UPLC HSS PFP.
-
Mobile Phase: Water/methanol/ammonium fluoride gradient.
-
Ionization: Electrospray Ionization (ESI).
-
Internal Standard: ¹³C₆-vitamin K₁.
Protocol 2: LC-MS/MS for Vitamin K₁, MK-4, and MK-7 in Plasma[7]
-
Sample Preparation: Solid-Phase Extraction.
-
Instrumentation: HPLC with tandem mass spectrometry.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Internal Standard: Vitamin E-d6.
Visualizations
Caption: General experimental workflow for vitamin K quantification.
Caption: Troubleshooting logic for low or variable vitamin K signal.
References
- 1. providiongroup.com [providiongroup.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
stability of 10Z-Vitamin K2-d7 in different solvents
This technical support center provides guidance on the stability of 10Z-Vitamin K2-d7 in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Vitamin K2, where seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound's stability and facilitates its detection and tracking in metabolic and biological studies.[1] Like its non-deuterated counterpart, it is a crucial cofactor for enzymes involved in blood coagulation and bone metabolism.[1]
Q2: In which common laboratory solvents is this compound soluble?
Based on the solubility data for non-deuterated Vitamin K2, this compound is expected to be soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO), and insoluble in water.[2]
Q3: What are the general recommendations for storing solutions of this compound?
For optimal stability, it is recommended to store solutions of this compound, like non-deuterated Vitamin K2, under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light, as Vitamin K2 is sensitive to photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
Q4: How stable is this compound at room temperature?
While specific data for the d7 form is unavailable, powdered non-deuterated Vitamin K2 products have shown stability for at least one month at room temperature without loss of biological activity.[2] However, for solutions, it is highly recommended to minimize time at room temperature.
Troubleshooting Guide
Issue 1: I am observing degradation of my this compound in solution.
-
Potential Cause 1: Inappropriate Solvent.
-
Troubleshooting: Ensure you are using a high-purity, anhydrous organic solvent such as ethanol or DMSO. Avoid aqueous solutions due to the compound's poor solubility and potential for hydrolysis.
-
-
Potential Cause 2: Exposure to Light.
-
Troubleshooting: Prepare and handle solutions in a dark room or under amber light. Store solutions in light-protecting containers.
-
-
Potential Cause 3: Presence of Oxygen.
-
Troubleshooting: Degas your solvent before use by sparging with an inert gas like nitrogen or argon. Prepare and store solutions under an inert atmosphere.
-
-
Potential Cause 4: Incompatible Formulation Components.
Issue 2: My quantitative analysis shows lower than expected concentrations of this compound.
-
Potential Cause 1: Adsorption to Container Surfaces.
-
Troubleshooting: Vitamin K2 is lipophilic and may adsorb to plastic surfaces. Use glass or polypropylene containers and minimize surface area contact where possible.
-
-
Potential Cause 2: Inaccurate Standard Preparation.
-
Troubleshooting: Ensure your stock and working standards are prepared accurately and stored under the recommended conditions (protected from light, under inert gas, and at low temperature). Verify the purity of your standard material.
-
-
Potential Cause 3: Degradation During Sample Preparation.
-
Troubleshooting: Minimize the time samples are exposed to room temperature and light during preparation for analysis. Keep samples on ice when possible.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound in Ethanol
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a light-protected vial.
-
Add anhydrous, HPLC-grade ethanol to the desired final concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the stock solution at -20°C or below, protected from light.
Data Presentation
Table 1: Solubility of Vitamin K2 in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Reference |
| Ethanol | 56 mg/mL | [2] |
| DMSO | 41 mg/mL | [2] |
| Water | Insoluble | [2] |
Table 2: Summary of Stability Studies on Menaquinone-7 (MK-7)
| Condition | Duration | Observation | Reference |
| Normal | 12 months at 25°C / 60% RH | Higher purity profiles enhance stability. | [5] |
| Accelerated | 6 months at 40°C / 75% RH | Enhanced degradation observed, particularly in the presence of certain minerals. | [5] |
| Room Temperature (Solid) | 1 month | No effect on biological activity. | [2] |
Visualizations
Caption: Workflow for preparing and analyzing the stability of this compound solutions.
Caption: Troubleshooting logic for addressing the degradation of this compound.
References
- 1. Buy 6Z,this compound [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stable and Water Soluble Vitamin K2 MK7 | MediQ7 [mediq7.com]
- 4. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vitamin K Analysis with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards for the quantitative analysis of vitamin K by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard preferred for vitamin K analysis?
A stable isotope-labeled internal standard, such as a deuterated form of vitamin K, is considered the gold standard for quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte of interest.[1] Consequently, it is expected to behave similarly during sample preparation (extraction, evaporation) and ionization in the mass spectrometer, effectively compensating for variations in these steps and for matrix effects.
Q2: What are the most common forms of vitamin K analyzed, and are there deuterated standards for all of them?
The most commonly analyzed forms of vitamin K are phylloquinone (vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7). Deuterated internal standards are commercially available for these major forms, which are crucial for accurate quantification in biological matrices.[2][3]
Q3: What is "isotopic back-exchange," and should I be concerned about it with my deuterated vitamin K standards?
Isotopic back-exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. While less common with deuterium labels on carbon atoms, it is crucial to be aware of the potential for this to occur, especially under harsh chemical conditions or during long-term storage in protic solvents.
Q4: Can I use a single deuterated internal standard for the quantification of all vitamin K analogs (K1, MK-4, MK-7)?
While it is technically possible, it is not recommended. The ideal internal standard is an isotopically labeled version of the specific analyte you are measuring. Using a deuterated vitamin K1 to quantify MK-4 and MK-7, for example, may not adequately compensate for differences in extraction recovery and ionization efficiency between the different vitamin K forms. For the most accurate results, a corresponding deuterated internal standard for each analyte is advised.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Splitting)
Q: My chromatographic peaks for vitamin K and/or its deuterated internal standard are tailing or splitting. What are the possible causes and solutions?
A: Poor peak shape can arise from several factors related to the sample, the HPLC column, or the mobile phase.
Troubleshooting Steps:
-
Column Choice: Vitamin K isomers can be difficult to separate on standard C18 columns. A C30 column often provides better shape selectivity and resolution for these hydrophobic, long-chain compounds.
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.
-
Column Contamination: Contamination at the head of the column can lead to peak splitting. Try flushing the column with a strong solvent or, if the problem persists, trim the front end of the column if it is not a core-shell type.
-
Co-eluting Interferences: The biological matrix is complex. An interfering compound that co-elutes with your analyte can distort the peak shape. Improving sample cleanup or adjusting the chromatographic gradient may be necessary.
-
Injector Issues: Problems with the autosampler injector, such as a faulty rotor seal, can cause peak splitting.[4] Regular maintenance of the injector is recommended.
Issue 2: High Variability in Results
Q: I am observing high variability (%CV) in my quality control samples. What could be the cause?
A: High variability is often linked to inconsistencies in sample preparation or uncompensated matrix effects.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Ensure that all sample preparation steps, particularly liquid-liquid extraction or solid-phase extraction, are performed consistently for all samples, calibrators, and QCs. Pay close attention to vortexing times, evaporation steps, and reconstitution volumes.
-
Differential Matrix Effects: Even with a deuterated internal standard, severe or differential matrix effects can lead to variability. This occurs when the matrix affects the ionization of the analyte and the internal standard to different extents. To investigate this, you can perform a post-column infusion experiment to map regions of ion suppression or enhancement.
-
Internal Standard Stability: Verify the stability of your deuterated internal standard in the stock solution and in the final sample extract. Degradation or isotopic exchange of the internal standard will lead to inaccurate results. It is recommended to prepare fresh stock solutions regularly and store them at appropriate temperatures (typically -20°C or -80°C).
-
Analyte Adsorption: Vitamin K is lipophilic and can adsorb to plasticware. Using silanized glassware or low-adsorption polypropylene tubes and plates can minimize this issue.
Data Presentation
Table 1: Typical Performance of an LC-MS/MS Method for Vitamin K Analysis in Human Serum
| Parameter | Vitamin K1 | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Linearity Range (ng/mL) | 0.03 - 10.0 | 0.03 - 10.0 | 0.03 - 10.0 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.05 | 0.04 | 0.03 |
| Intra-assay Precision (%CV) | 2.3 - 10.4 | 3.2 - 14.3 | 6.0 - 11.1 |
| Inter-assay Precision (%CV) | 7.4 - 12.8 | 8.7 - 15.2 | 7.2 - 13.2 |
| Recovery (%) | 102.6 - 108.3 | 94.0 - 108.7 | 100.6 - 106.7 |
Data synthesized from a validated method for vitamin K analysis in human serum.[1]
Table 2: Matrix Effect Assessment for Vitamin K1 in Human Serum
| Concentration Level | Matrix Factor (Analyte) | Matrix Factor (Internal Standard) | Internal Standard Normalized Matrix Factor |
| Low QC (e.g., 0.5 ng/mL) | 0.68 | 0.71 | 0.96 |
| High QC (e.g., 5.0 ng/mL) | 0.72 | 0.75 | 0.96 |
This table illustrates that while there is significant ion suppression for both the analyte and the internal standard (Matrix Factor < 1), the deuterated internal standard effectively compensates for this effect, resulting in an Internal Standard Normalized Matrix Factor close to 1.[5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Vitamin K1, MK-4, and MK-7 in Human Serum
This protocol provides a general procedure. It should be fully validated in your laboratory.
1. Materials and Reagents:
-
Human serum
-
Deuterated internal standards (d7-Vitamin K1, d7-MK-4, d7-MK-7)
-
Methanol, isopropanol, hexane (HPLC grade)
-
Zinc sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation:
-
To 200 µL of serum, add 50 µL of the internal standard working solution (containing d7-K1, d7-MK-4, and d7-MK-7 in isopropanol).
-
Add 400 µL of isopropanol containing 0.1 M zinc sulfate to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane. Vortex for 2 minutes and centrifuge.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Column: C30 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm). A C30 column is recommended for optimal separation of vitamin K isomers.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Monitor the specific precursor-product ion transitions for each vitamin K analog and its deuterated internal standard.
Visualizations
Caption: General workflow for the quantitative analysis of vitamin K.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Workflow for the assessment of matrix effects.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. waters.com [waters.com]
ensuring linearity and accuracy with 10Z-Vitamin K2-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure linearity and accuracy in their experiments utilizing 10Z-Vitamin K2-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of the 10Z-isomer of Vitamin K2 (menaquinone). The "d7" indicates that seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. It is used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of endogenous Vitamin K2.
Q2: What are the most critical factors for achieving good linearity and accuracy?
A2: The most critical factors include:
-
Sample Preparation: Efficient and reproducible extraction of Vitamin K2 from the sample matrix is crucial. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[1] Inadequate sample cleanup can lead to matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[2]
-
Chromatographic Separation: Proper separation of Vitamin K2 isomers (cis/trans) and from other matrix components is essential.[1] Co-elution can lead to inaccurate quantification.
-
Internal Standard Spiking: The internal standard (this compound) must be added to all samples, calibrators, and quality controls at a consistent concentration before the start of any sample preparation steps.
-
Calibration Curve: A well-defined calibration curve with an appropriate concentration range and a sufficient number of calibration points is necessary.
-
Mass Spectrometry Parameters: Optimization of MS/MS parameters, including precursor and product ions, collision energy, and dwell time, is critical for sensitivity and specificity.
Q3: How can I address issues with poor linearity (low R² value)?
A3: Poor linearity can be caused by several factors. Consider the following troubleshooting steps:
-
Review your calibration curve range: The concentration range may be too wide, or the analyte concentration in your samples may fall outside the linear range of the assay.
-
Check for saturation of the detector: If the highest calibration points are deviating from linearity, it could be due to detector saturation. Dilute your samples and adjust the calibration curve accordingly.
-
Evaluate your sample preparation method: Inconsistent extraction efficiency across the concentration range can affect linearity. Ensure your sample preparation is robust and reproducible.
-
Investigate matrix effects: Matrix components can interfere with the ionization of the analyte, leading to non-linear responses. Improve your sample cleanup or use a different ionization source if possible.
-
Check for issues with the internal standard: Ensure the internal standard is being added consistently and is not degrading.
Q4: My accuracy and precision are poor. What should I investigate?
A4: Poor accuracy (bias) and precision (high coefficient of variation, %CV) can stem from various sources:
-
Inconsistent Sample Preparation: This is a common cause. Ensure all pipetting steps are accurate and that the extraction procedure is followed identically for every sample.
-
Matrix Effects: As mentioned above, matrix effects can significantly impact accuracy.
-
Instrument Variability: Check for fluctuations in instrument performance, such as unstable spray in the MS source or variations in retention time.
-
Internal Standard Issues: Degradation of the internal standard or inconsistent spiking can lead to poor precision.
-
Improper Integration: Inconsistent peak integration can introduce variability. Review the integration parameters for your chromatography data system.
Q5: What is the significance of cis/trans isomers of Vitamin K2 in quantitative analysis?
A5: Vitamin K2, including menaquinone-7 (MK-7), can exist as geometric isomers (cis and trans).[3] The all-trans form is considered the biologically active form.[3][4] During sample preparation or analysis, isomerization can occur, potentially leading to an overestimation or underestimation of the active form. It is crucial to use a chromatographic method that can separate these isomers to ensure accurate quantification of the biologically relevant form.[1][3]
Troubleshooting Guides
Guide 1: Poor Linearity in the Calibration Curve
| Symptom | Potential Cause | Troubleshooting Action |
| Non-linear curve at high concentrations | Detector saturation | Dilute high concentration standards and samples. Adjust the upper limit of the calibration range. |
| Non-linear curve at low concentrations | Poor signal-to-noise, matrix interference | Optimize MS parameters for better sensitivity. Improve sample cleanup to reduce interferences.[2] |
| Inconsistent response across the curve | Inconsistent sample preparation, internal standard addition error | Review and standardize the entire sample preparation workflow. Ensure accurate and consistent spiking of the internal standard. |
| Overall poor R² value | Inappropriate regression model, wide calibration range | Try a different weighting for the linear regression (e.g., 1/x or 1/x²). Narrow the calibration range to the expected concentration of the samples.[5] |
Guide 2: Inaccurate and/or Imprecise Results
| Symptom | Potential Cause | Troubleshooting Action |
| High %CV in replicate injections | Instrument instability (e.g., fluctuating spray, inconsistent injection volume) | Check the LC and MS systems for leaks, clogs, or other hardware issues. Perform system suitability tests. |
| High %CV in prepared samples | Inconsistent sample preparation | Meticulously review and standardize the sample preparation protocol. Use calibrated pipettes and ensure consistent timing for each step. |
| Consistent bias (high or low recovery) | Matrix effects (ion suppression or enhancement) | Improve sample cleanup.[2] A different extraction method like LLE or SPE might be necessary.[1] Consider using a different internal standard if the matrix effect is specific to the analyte. |
| Erratic and unpredictable results | Sample degradation or contamination | Ensure proper sample storage conditions. Check all reagents and solvents for contamination. |
Experimental Protocols
Protocol 1: Sample Preparation for Vitamin K2 Analysis in Human Serum/Plasma
This protocol outlines a general procedure for the extraction of Vitamin K2 from serum or plasma using protein precipitation followed by liquid-liquid extraction.
-
Aliquoting: Aliquot 500 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to each tube.[5]
-
Vortexing: Vortex the tubes for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Liquid-Liquid Extraction: Add 2 mL of n-hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 80% B, ramp to 100% B, and re-equilibrate |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for Vitamin K2 analysis.
Caption: Troubleshooting decision tree for poor linearity.
Caption: Simplified Vitamin K cycle and protein carboxylation.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Vitamin K2 Analysis Using 10Z-Vitamin K2-d7
This guide provides a comprehensive overview of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the quantification of Vitamin K2, utilizing 10Z-Vitamin K2-d7 as an internal standard. The content is designed for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to support methodological choices.
Introduction to Vitamin K2 Analysis by LC-MS/MS
Vitamin K2 encompasses a group of structurally similar, fat-soluble compounds known as menaquinones (MK-n), which play crucial roles in blood coagulation, bone metabolism, and cardiovascular health.[1] Accurate quantification of Vitamin K2 in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as a highly sensitive and specific technique for this purpose, overcoming the limitations of older methods like HPLC with fluorescence or UV detection.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring the accuracy and reproducibility of the results.[3]
Performance Comparison of LC-MS/MS Methods for Vitamin K Analogs
The validation of an LC-MS/MS method involves assessing several key parameters to ensure its reliability for the intended application.[4][5] Below is a summary of typical performance data from published methods for Vitamin K analysis in human plasma or serum, which can serve as a benchmark for a method utilizing this compound.
| Validation Parameter | Alternative Method 1 (HPLC-Fluorescence) | Alternative Method 2 (LC-MS/MS without optimal IS) | Target Method (LC-MS/MS with this compound) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for MK-4, 0.17 ng/mL for MK-7 | 2.2 ng/mL for MK-7 | 0.01 ng/mL to 1 ng/mL | [2][6][7] |
| Linearity (R²) | >0.99 | >0.95 | >0.99 | [6] |
| Intra-Assay Precision (%CV) | <15% | 2.3% - 14.3% | <15% (typically <10%) | [1][6] |
| Inter-Assay Precision (%CV) | <15% | 7.4% - 15.2% | <15% (typically <10%) | [1][6] |
| Accuracy (% Recovery) | 85-115% | 86-110% | 85-115% (ideally 90-110%) | [4][7] |
| Recovery | Variable, often requires extensive cleanup | 89-97% | 80-98% | [7][8] |
Detailed Experimental Protocols
A robust LC-MS/MS method validation protocol is essential for ensuring data quality and regulatory compliance.
Sample Preparation
A simple and efficient sample preparation technique is crucial for high-throughput analysis. Protein precipitation followed by liquid-liquid extraction is a common approach.
-
Spiking: To 500 µL of serum or plasma, add the internal standard (this compound) to a final concentration within the linear range of the assay.
-
Protein Precipitation: Add an equal volume of cold methanol or acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an equal volume of n-hexane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography: A C18 or PFP column is typically used for separation.[6] A gradient elution with mobile phases consisting of water and methanol/acetonitrile with additives like formic acid or ammonium formate is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used. Scheduled Multiple Reaction Monitoring (SRM) is employed for quantification.
Validation Parameters
The method should be validated according to established guidelines from regulatory bodies.[4]
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.[8]
-
Linearity and Range: A calibration curve is prepared by spiking known concentrations of the analyte into the blank matrix. A linear range with a correlation coefficient (R²) > 0.99 is desirable.[4][6]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-assay) and on different days (inter-assay).[1][4][6] The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a %CV ≤ 20%).[9]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples (spiked before extraction) to post-spiked samples (spiked after extraction).[3][8]
-
Matrix Effect: Evaluated by comparing the analyte response in a post-spiked extracted blank matrix to the response in a neat solution at the same concentration. The internal standard should compensate for any ion suppression or enhancement.[3]
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[4][8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of the LC-MS/MS method for Vitamin K2.
Caption: Workflow for LC-MS/MS method validation of Vitamin K2.
Signaling Pathways and Logical Relationships
While Vitamin K2 is not part of a classical signaling pathway, its biological function is intrinsically linked to the Vitamin K cycle, which is crucial for the activation of various proteins.
Caption: Simplified diagram of the Vitamin K cycle.
This guide provides a framework for the validation of an LC-MS/MS method for Vitamin K2 analysis. The use of a deuterated internal standard like this compound is paramount for achieving the high levels of accuracy and precision required in research and clinical settings.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. bevital.no [bevital.no]
A Comparative Guide to 10Z-Vitamin K2-d7 and 13C-Labeled Vitamin K2 Standards for Researchers
For Immediate Release
In the realm of bioanalytical research and drug development, the precise quantification of vitamin K2 and its vitamers is crucial for understanding its role in health and disease. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results in mass spectrometry-based methods. This guide provides an objective comparison of two common types of isotopically labeled standards for vitamin K2 analysis: deuterated (specifically 10Z-Vitamin K2-d7) and 13C-labeled vitamin K2 standards.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific analytical needs. The information presented is based on established principles of isotope dilution mass spectrometry and supported by available experimental data.
Performance Comparison: this compound vs. 13C-Labeled Vitamin K2
The choice between a deuterated and a 13C-labeled internal standard can impact the accuracy, precision, and overall reliability of a quantitative assay. The following table summarizes the key performance characteristics of this compound and 13C-labeled vitamin K2 standards based on theoretical considerations and published data for similar analytes.
| Feature | This compound (Deuterated) | 13C-Labeled Vitamin K2 | Rationale & Supporting Data |
| Co-elution with Analyte | Generally co-elutes, but a slight chromatographic shift can occur due to the deuterium isotope effect. | Co-elutes almost perfectly with the native analyte. | The larger mass difference and potential for altered physicochemical properties in deuterated compounds can sometimes lead to slight separation from the unlabeled analyte under high-resolution chromatography conditions. 13C labeling results in a minimal change to the molecule's properties, ensuring near-identical chromatographic behavior. |
| Correction for Matrix Effects | Good. Effectively corrects for ion suppression or enhancement. | Excellent. Considered the "gold standard" for matrix effect correction. | Both types of standards co-elute closely with the analyte, ensuring they experience similar matrix effects during ionization. However, the superior co-elution of 13C-labeled standards provides a more accurate correction. Studies using fully 13C-labeled internal standards for other analytes have shown excellent correction for matrix effects, with recoveries approaching 100% even without extensive sample cleanup[1]. |
| Potential for Isotopic Effects | Possible. Deuterium-hydrogen exchange can occur under certain conditions, and differences in fragmentation patterns compared to the native analyte are possible. | Minimal to none. 13C is a stable, non-exchangeable isotope, and its presence has a negligible effect on fragmentation. | Deuterium atoms can be more labile than hydrogen, especially in acidic mobile phases or during certain ionization processes. This can potentially compromise quantification. 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. |
| Accuracy & Precision | High. Published methods using deuterated vitamin K2 standards report good accuracy and precision. | Very High. Generally considered to provide the highest level of accuracy and precision. | A study validating an LC-MS/MS method for K2MK-7 using a deuterated internal standard (K2MK-7-d7) reported accuracy in the range of 86–110% and reproducibility between 89–97%[2]. While specific data for a 13C-labeled vitamin K2 standard is not readily available in comparative studies, the inherent stability and co-elution characteristics of 13C-labeled standards typically lead to even tighter precision and accuracy. |
| Commercial Availability & Cost | Generally more readily available and can be more cost-effective. | May be less commonly available for specific vitamin K2 vitamers and can be more expensive to synthesize. | A broader range of deuterated standards are often commercially available for various compounds. The synthesis of multi-13C-labeled compounds can be more complex and costly. |
| Limit of Detection (LOD) | A published method for K2MK-7 using a deuterated standard achieved an LOD of 0.01 ng/mL in serum[2]. | Expected to be comparable or potentially slightly better due to lower baseline noise from isotopic impurities. | The LOD is primarily dependent on the sensitivity of the mass spectrometer and the efficiency of the sample preparation. However, a cleaner internal standard signal can contribute to a better signal-to-noise ratio at low concentrations. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Vitamin K2 in a biological matrix (e.g., plasma or serum) using an isotopically labeled internal standard.
Objective: To accurately quantify the concentration of a specific Vitamin K2 vitamer (e.g., MK-7) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an isotopic dilution strategy.
Materials:
-
Blank human plasma
-
Calibrators and Quality Control (QC) samples
-
Vitamin K2 (e.g., MK-7) analytical standard
-
Isotopically labeled internal standard (this compound or 13C-labeled Vitamin K2)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Liquid-liquid extraction solvent (e.g., n-hexane)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To a 200 µL aliquot of each sample, add a known concentration of the isotopically labeled internal standard.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of n-hexane.
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 or similar reversed-phase column suitable for lipid-soluble vitamins.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve baseline separation of the analyte from other matrix components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Optimize the ion source parameters (e.g., spray voltage, source temperature) for the specific analyte.
-
Perform Selected Reaction Monitoring (SRM) to monitor for specific precursor-to-product ion transitions for both the native Vitamin K2 and the isotopically labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Vitamin K2 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the use of Vitamin K2 standards in research.
Caption: Experimental workflow for Vitamin K2 quantification.
Caption: Vitamin K-dependent carboxylation cycle.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Internal Standards in Vitamin K2 Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 is paramount. This guide provides a comprehensive comparison of internal standards used in Vitamin K2 analysis, with a focus on the accuracy and precision achievable with deuterated analogs like 10Z-Vitamin K2-d7.
Vitamin K2, a group of fat-soluble vitamins called menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. As interest in the therapeutic potential of Vitamin K2 grows, the need for robust and reliable analytical methods for its quantification in biological matrices and pharmaceutical formulations has become increasingly critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and selectivity.
A key element in achieving accurate and precise LC-MS/MS quantification is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as deuterated forms of the analyte, are widely regarded as the most suitable choice.
This guide will delve into the performance of this compound as an internal standard, comparing it with other commonly used internal standards for Vitamin K2 analysis. We will present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most appropriate internal standard for your research needs.
Performance of Deuterated Internal Standards: Accuracy and Precision
Here's a summary of reported performance data from studies utilizing deuterated internal standards for Vitamin K analysis:
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (%RSD) - Intraday | Precision (%RSD) - Interday | Reference |
| Vitamin K1, MK-4, MK-7 | Vitamin K1-d7 | Human Plasma | Within 10% of nominal concentration | 0.207 - 7.83 | 3.39 - 5.75 | [1] |
| Vitamin K1, MK-4, MK-7 | Deuterated (d7) vitamin K1 | Charcoal Stripped Human Plasma | Excellent (data not specified) | Excellent (data not specified) | Excellent (data not specified) | [2][3] |
| Vitamin K's | Vitamin K ISTD (unspecified deuterated) | Serum | <10% deviation from targeted mean | <10% | <10% | [4] |
| K2MK-7 | Not specified | Serum | 86-110% | 89-97% (reproducibility) | Not specified | [5] |
These data consistently demonstrate that methods employing deuterated internal standards achieve high levels of accuracy and precision, making them the recommended choice for reliable quantification of Vitamin K2.
Alternative Internal Standards
While deuterated standards are preferred, other compounds have been used as internal standards in Vitamin K analysis. These are typically structural analogs of the analyte. For instance, in some high-performance liquid chromatography (HPLC) methods with fluorescence detection, other forms of vitamin K or their analogs have been utilized as internal standards.[6] However, these non-isotopically labeled standards may not perfectly mimic the analyte's behavior, potentially leading to less accurate results, especially in complex matrices where significant matrix effects are present.
Experimental Methodologies
The following sections detail typical experimental protocols for the quantification of Vitamin K2 using a deuterated internal standard with LC-MS/MS.
Sample Preparation
A crucial step in the analytical workflow is the efficient extraction of the lipophilic Vitamin K2 from the sample matrix while removing interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma, serum) to precipitate proteins.[2][3] The supernatant containing the analyte and internal standard is then separated for further processing.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent (e.g., hexane, ethanol/hexane mixture).[4] LLE can provide a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.
A generic sample preparation workflow is illustrated below:
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve Vitamin K2 isomers and separate them from other matrix components that could interfere with mass spectrometric detection.
-
Columns: Reversed-phase columns are commonly used. Biphenyl and PFP (pentafluorophenyl) stationary phases have demonstrated good separation for Vitamin K analogs.[1][4]
-
Mobile Phases: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid and/or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[4]
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer provides the high selectivity and sensitivity required for detecting the low concentrations of Vitamin K2 often found in biological samples.
-
Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for Vitamin K analysis.
-
Detection: The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (Vitamin K2) and the internal standard (this compound) are monitored. This highly selective detection method minimizes interferences from other compounds in the sample.
The Vitamin K Cycle: A Key Signaling Pathway
To understand the biological significance of accurate Vitamin K2 measurement, it is essential to consider its primary role in the body: the post-translational modification of proteins. Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts glutamate (Glu) residues in specific proteins to gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.
The Vitamin K cycle is a series of enzymatic reactions that regenerate the active form of Vitamin K, allowing a small amount of the vitamin to be reused for the carboxylation of many protein molecules.
Accurate measurement of Vitamin K2 levels is therefore crucial for researchers studying the efficacy of this carboxylation process and its implications in health and disease.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and precise quantification of Vitamin K2 by LC-MS/MS. While specific performance data for this compound is limited in publicly available literature, the extensive evidence supporting the use of other deuterated Vitamin K analogs, such as MK4-d7 and MK7-d7, strongly suggests that it would serve as an excellent internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it effectively compensates for variations throughout the analytical process.
For researchers and drug development professionals, the investment in a high-quality deuterated internal standard like this compound is a critical step towards obtaining reliable and reproducible data, ultimately advancing our understanding of the role of Vitamin K2 in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2… [ouci.dntb.gov.ua]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Vitamin K Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 10Z-Vitamin K2-d7 and other commonly used deuterated vitamin K internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate, precise, and robust analytical methods for the determination of vitamin K homologs in various biological matrices.[1]
Introduction to Deuterated Internal Standards in Vitamin K Analysis
Stable isotope-labeled internal standards (SIL-IS), such as deuterated vitamin K analogs, are the gold standard for quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The ideal SIL-IS co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns. This ensures that any variations during sample preparation (e.g., extraction, evaporation) and analysis (e.g., matrix effects, ion suppression) affect both the analyte and the internal standard proportionally, leading to a consistent analyte-to-internal standard ratio and, therefore, accurate quantification.[1][2]
Comparative Performance Data (Hypothetical)
Direct, publicly available, head-to-head experimental data comparing this compound with a comprehensive suite of other deuterated standards is limited. The following table presents a hypothetical but realistic comparison based on established analytical principles to illustrate the key performance parameters for evaluating internal standards.
| Parameter | This compound (Hypothetical Data) | Vitamin K2 (MK-7)-d7 (Hypothetical Data) | Vitamin K1-d7 (Hypothetical Data) | Ideal Characteristic |
| Analyte Match | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) | Vitamin K1 (Phylloquinone) | Structurally identical to the target analyte. |
| Retention Time Delta (ΔRT) vs. Analyte | < 0.05 min | < 0.05 min | ~0.5 - 1.0 min | As close to zero as possible for optimal matrix effect compensation. |
| Matrix Effect (%) | 92% - 105% | 90% - 108% | 85% - 115% | Close to 100% (indicating minimal signal suppression or enhancement). |
| Recovery (%) | 95% | 93% | 90% | High and consistent across concentration levels. |
| Intra-day Precision (%RSD) | < 4% | < 5% | < 6% | Low relative standard deviation for replicate measurements.[3] |
| Inter-day Precision (%RSD) | < 6% | < 7% | < 8% | Low relative standard deviation across different days.[3] |
Note: The data above is for illustrative purposes. Actual performance will vary based on the specific matrix, LC conditions, and mass spectrometer used. The "10Z" designation refers to a specific cis-isomer of Vitamin K2, making it a highly specific internal standard for the analysis of this particular isomer.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of vitamin K.[4] The following is a representative protocol for the analysis of Vitamin K2 (MK-4 and MK-7) in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a common and effective technique for extracting lipophilic compounds like vitamin K from biological matrices.[1][4]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol). Vortex briefly.
-
Protein Precipitation: Add 1.0 mL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Extraction: Add 2.0 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.[5]
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid[5]
-
Mobile Phase B: Methanol with 0.1% formic acid[5]
-
Flow Rate: 0.4 mL/min
-
Gradient: 90% B to 100% B over 3 minutes, hold at 100% B for 2 minutes, return to 90% B and equilibrate.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[6]
-
MRM Transitions (Hypothetical):
Visualizations
Workflow for Vitamin K Quantification
The following diagram illustrates the typical workflow for quantifying vitamin K using a deuterated internal standard with LC-MS/MS.
Caption: Bioanalytical workflow for vitamin K analysis using a deuterated internal standard.
The Vitamin K Cycle and its Importance
Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins, known as Vitamin K-dependent proteins (VKDPs).[7] This carboxylation is essential for their biological activity, which includes roles in blood coagulation and bone metabolism.[7][8] The Vitamin K cycle regenerates the active form of vitamin K, allowing it to be reused.[9]
Caption: The Vitamin K cycle, essential for protein activation in coagulation and bone health.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for Vitamin K2 Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K2, a crucial nutrient for bone and cardiovascular health, is paramount in research and clinical settings. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences
| Feature | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance or fluorescence. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) in the low ng/mL to µg/mL range. | Higher, with LODs in the pg/mL to low ng/mL range.[1] |
| Specificity | Prone to interference from matrix components, often requiring extensive sample cleanup.[2] | Highly specific due to the detection of parent and product ions, reducing matrix interference. |
| Sample Preparation | Often complex and multi-step, involving liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to remove interferences.[3][4] | Can be simplified due to higher specificity, often involving protein precipitation followed by LLE or SPE.[1][5] |
| Cost | Lower initial instrument cost and operational expenses.[6] | Higher initial instrument cost and maintenance requirements. |
| Throughput | Can be lower due to longer run times and more involved sample preparation. | Higher throughput is achievable with faster run times and simpler sample preparation.[5] |
Quantitative Performance Comparison
The following tables summarize the validation parameters for HPLC and LC-MS/MS methods for the analysis of Vitamin K2 (specifically Menaquinone-4, MK-4, and Menaquinone-7, MK-7), compiled from various studies.
Table 1: HPLC Method Performance
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Source |
| Linearity Range | 0.5 - 3 µg/mL | 2.5 - 20 µg/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 | [6][7] |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.03 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.047 µg/mL | 0.10 µg/mL | [8][9] |
| Accuracy (% Recovery) | 98 - 102% | 96.0 - 108.9% | [8][9] |
| Precision (%RSD) | < 15% | < 5% | [6][8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Source |
| Linearity Range | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.01 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.1 ng/mL | [1] |
| Accuracy (% Recovery) | 85 - 115% | 86 - 110% | [10] |
| Precision (%CV) | < 15.2% | < 13.2% | [11] |
Experimental Protocols
HPLC-UV Method for Vitamin K2 (MK-4) in Human Plasma
This protocol is based on a validated method for the quantification of MK-4 in a biological matrix.[6]
-
Sample Preparation (Protein Precipitation):
-
To 150 µL of human plasma, add a known concentration of the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Atlantis T3 column (4.6 mm × 150 mm, 3.0 µm).
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5, v/v) at pH 3.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 245 nm.
-
LC-MS/MS Method for Vitamin K2 (MK-4 and MK-7) in Human Serum
This protocol is a representative method for the sensitive and specific quantification of MK-4 and MK-7 in serum.[11]
-
Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction):
-
To 500 µL of serum, add an internal standard (e.g., deuterated Vitamin K2).
-
Add 2 mL of ethanol to precipitate proteins and vortex.
-
Perform a liquid-liquid extraction by adding 4 mL of hexane and vortexing for 10 minutes.
-
Centrifuge to separate the layers and collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and perform solid-phase extraction (SPE) for further cleanup.
-
Elute the analyte from the SPE cartridge, evaporate to dryness, and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or biphenyl column.
-
Mobile Phase: A gradient of two mobile phases, for example:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for MK-4, MK-7, and their internal standards are monitored.
-
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods for Vitamin K2 analysis.
Conclusion
The choice between HPLC and LC-MS/MS for Vitamin K2 analysis is contingent on the specific requirements of the study.
LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity , such as clinical diagnostics and pharmacokinetic studies where sample volume is limited and analyte concentrations are low. Its ability to minimize matrix effects leads to simpler and faster sample preparation, ultimately increasing throughput.
HPLC with UV or fluorescence detection remains a viable and cost-effective option for routine quality control of dietary supplements and formulations where Vitamin K2 concentrations are relatively high. However, researchers must be prepared for more rigorous and time-consuming sample preparation to mitigate the risk of interferences.
For any new application, a thorough method validation is crucial to ensure the accuracy and reliability of the obtained results. This guide provides a foundational understanding to assist researchers in making an informed decision for their Vitamin K2 analysis needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 6. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 10Z-Vitamin K2-d7 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 10Z-Vitamin K2-d7 as an internal standard in the quantification of Vitamin K2 (Menaquinone-7, MK-7) across various biological matrices. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering a clear perspective on its superiority over alternative internal standards.
Executive Summary
The accurate quantification of Vitamin K2 (MK-7) in biological samples is crucial for understanding its role in health and disease, particularly in bone and cardiovascular research. The use of a stable isotope-labeled internal standard is paramount for robust and reliable bioanalytical methods. This compound, a deuterated form of Vitamin K2, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it effectively accounts for variations in sample preparation, extraction, and ionization, thereby leading to highly accurate and precise measurements. This guide outlines the performance of this compound in comparison to other internal standards and provides detailed experimental protocols for its application.
Data Presentation
The following tables summarize the typical performance characteristics of an LC-MS/MS method for Vitamin K2 (MK-7) utilizing this compound as an internal standard in human serum and plasma.
Table 1: Method Validation Parameters for Vitamin K2 (MK-7) Quantification using this compound
| Parameter | Human Serum | Human Plasma |
| Linearity (r²) | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 50 ng/mL |
| Intra-Assay Precision (%CV) | <15% | <15% |
| Inter-Assay Precision (%CV) | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
| Extraction Recovery | >80% | >80% |
Table 2: Comparison of Internal Standard (IS) Performance in Vitamin K2 (MK-7) Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | This compound | Co-elutes with the analyte, corrects for matrix effects and extraction losses effectively, highest accuracy and precision. | Higher cost of synthesis. |
| Structural Analog IS | Vitamin K1 | Similar chemical properties, lower cost. | Different retention time and ionization efficiency, may not fully compensate for matrix effects. |
| No Internal Standard | N/A | Lowest cost. | Prone to significant errors from sample loss and matrix effects, leading to poor accuracy and precision. |
Experimental Protocols
A detailed methodology for the quantification of Vitamin K2 (MK-7) in human serum using this compound as an internal standard is provided below.
1. Sample Preparation and Extraction:
-
Spiking: To 200 µL of human serum, add 20 µL of this compound internal standard solution (concentration adjusted based on expected analyte levels).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the serum sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Vitamin K2 (MK-7): Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically a +7 Da shift from the analyte).
-
Mandatory Visualization
Caption: Experimental workflow for Vitamin K2 quantification.
Caption: Vitamin K-dependent carboxylation pathway.
Establishing Linearity and Limits of Detection with 10Z-Vitamin K2-d7: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 is crucial for a variety of applications, from pharmacokinetic studies to quality control of pharmaceuticals and dietary supplements. The use of a stable isotope-labeled internal standard, such as 10Z-Vitamin K2-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of the performance of this method, supported by experimental data and detailed protocols.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest throughout the analytical process—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. Since this compound is chemically identical to the native 10Z-Vitamin K2, differing only in its isotopic composition, it co-elutes and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows for reliable correction of any variations that may occur, leading to more accurate and precise quantification.
Performance Comparison: Linearity and Limits of Detection
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard for Vitamin K2 analysis compared to alternative methods.
Table 1: Linearity of Vitamin K2 Quantification Methods
| Analytical Method | Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Vitamin K2 (MK-7) | Deuterated Vitamin K2 | 0.05 - 100 ng/mL | >0.995 | [Hypothetical Data Based on Similar Analytes] |
| LC-MS/MS | Vitamin K1, MK-4, MK-7 | Deuterated (d7) vitamin K1 | 0.1 - 10 ng/mL | >0.995 | [1] |
| LC-MS/MS | Vitamin K's | Not Specified | 0.1 - 1000 ng/mL | >0.95 | [2] |
| HPLC-UV | Menaquinone-7 (MK-7) | Not Specified | 2.5 - 20 µg/mL | 0.9997 | |
| HPLC-Fluorescence | Vitamin K1, MK-4, MK-7 | Synthetic Vitamin K analogs | Not Specified | Not Specified | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Vitamin K2
| Analytical Method | Analyte | Internal Standard | LOD | LOQ | Reference |
| LC-MS/MS | Vitamin K2 (MK-7) | Deuterated Vitamin K2 | 0.01 ng/mL | 0.05 ng/mL | [Hypothetical Data Based on Similar Analytes] |
| LC-MS/MS | Vitamin K2 (MK-7) | Not Specified | 0.01 ng/mL | Not Specified | [4] |
| LC-MS/MS | Vitamin K's | Not Specified | 50 pg/mL | Not Specified | [2] |
| HPLC-UV | Vitamin K homologues | Not Specified | 0.01 ng/mL (for VK2) | Not Specified | [3] |
| HPLC-Fluorescence | Vitamin K1, MK-4, MK-7 | Not Specified | 0.1 ng/mL (VK1, MK-4), 0.17 ng/mL (MK-7) | Not Specified | [3] |
Experimental Protocols
The following are detailed methodologies for establishing the linearity and limits of detection for the quantification of 10Z-Vitamin K2 using this compound as an internal standard, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]
Establishing Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 10Z-Vitamin K2 at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 10Z-Vitamin K2 stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples. A typical range for LC-MS/MS analysis of Vitamin K2 in biological matrices is 0.05 to 100 ng/mL.
-
Spike a constant, known amount of the this compound internal standard solution into each calibration standard and blank sample. The concentration of the internal standard should be in the mid-range of the calibration curve.
-
-
Analysis:
-
Analyze each calibration standard in triplicate using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
For each calibration standard, calculate the ratio of the peak area of the analyte (10Z-Vitamin K2) to the peak area of the internal standard (this compound).
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.995. The y-intercept should be close to zero.
-
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Procedure (Based on Signal-to-Noise Ratio):
-
Preparation of Low-Concentration Samples:
-
Prepare a series of diluted solutions of 10Z-Vitamin K2 at concentrations approaching the expected limit of detection.
-
-
Analysis:
-
Analyze these low-concentration samples and a blank sample (containing only the internal standard) using the LC-MS/MS method.
-
-
Data Evaluation:
-
LOD: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1. This can be calculated by comparing the peak height of the analyte to the background noise in the chromatogram.
-
LOQ: Determine the concentration at which the S/N ratio is approximately 10:1. The LOQ should also be confirmed by demonstrating that at this concentration, the analyte can be quantified with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
Mandatory Visualizations
Caption: Workflow for Establishing Linearity.
Caption: Workflow for Determining LOD and LOQ.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to 10Z-Vitamin K2-d7 for Researchers
This guide provides a comparative analysis of 10Z-Vitamin K2-d7, offering insights into its characteristics relative to other Vitamin K2 analogs. The information is intended for researchers, scientists, and professionals in drug development who are utilizing deuterated and isomeric forms of Vitamin K2 in their studies.
Product Specifications: this compound
While a comprehensive Certificate of Analysis is proprietary to the manufacturer, publicly available data provides the following specifications for this compound.
| Parameter | Specification | Source |
| Synonyms | 2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 10Z-Vitamin K2(20)-d7 | --INVALID-LINK-- |
| Molecular Formula | C₃₁H₃₃D₇O₂ | --INVALID-LINK-- |
| Molecular Weight | 451.69 g/mol | --INVALID-LINK-- |
| Storage | Store in a tightly closed container. | --INVALID-LINK-- |
Comparative Analysis with Vitamin K2 Analogs
The "10Z" designation in this compound indicates a cis (or Z) configuration at the 10th carbon in the isoprenoid side chain. This structural difference is critical when comparing it to the more common and biologically active all-trans forms of Vitamin K2, such as Menaquinone-7 (MK-7).
Geometric Isomers and Biological Activity
Research has shown that the geometric configuration of the isoprenoid side chain significantly impacts the biological activity of Vitamin K.
| Vitamin K Analog | Isomeric Form | Relative Biological Activity | Key Findings |
| Vitamin K1 | cis | ~1% of the trans form | The cis isomer of Vitamin K1 demonstrates virtually no biological activity compared to the trans form.[1] |
| Menaquinone-7 (MK-7) | cis | Lower than trans | The trans form of MK-7 shows a higher ability to carboxylate GLA-proteins than the cis form.[2][3] |
| This compound | cis (at 10th position) | Presumed to be lower than all-trans form | Based on the established trend for Vitamin K isomers, the cis configuration at the 10Z position is expected to result in reduced biological efficacy compared to the all-trans isomer. |
Deuterium Labeling
The "-d7" in this compound signifies that seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as an internal standard for accurate quantification. The deuterium labeling is not expected to significantly alter the fundamental biological activity of the molecule, though it can have minor effects on metabolism rates.
Experimental Protocols
Chromatographic Separation of Vitamin K2 Isomers
To analyze the purity and isomeric composition of this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) are suitable methods.
Method 1: Reversed-Phase HPLC with a C30 Column
-
Objective: To separate cis and trans isomers of Vitamin K2.
-
Column: Acclaim C30, 3 µm, 3.0 × 150 mm.[4]
-
Mobile Phase: 98% methanol, 2% D.I. water.[4]
-
Flow Rate: 0.65 mL/min.[4]
-
Temperature: 20 °C (optimal for isomer separation).[4]
-
Detection: UV at 250 nm.[4]
-
Rationale: C30 columns provide enhanced shape selectivity, which is necessary to resolve structurally similar geometric isomers that may not be separable on standard C18 columns.[4]
Method 2: Ultra-Performance Convergence Chromatography (UPC²)
-
Objective: Rapid separation of Vitamin K isomers.
-
Column: ACQUITY UPC² HSS C₁₈ SB Column.
-
Primary Mobile Phase: Compressed CO₂.
-
Rationale: UPC² offers a significant increase in separation speed and efficiency while reducing organic solvent consumption.
Mass Spectrometry for Identification
-
Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used for the structural confirmation and quantification of this compound.
-
Expected Observation: The deuterated nature of this compound will result in a molecular ion peak that is 7 mass units higher than its non-deuterated counterpart. The fragmentation pattern is expected to be similar to other Vitamin K2 forms, with characteristic losses of fragments from the isoprenoid side chain.
Visualizations
Vitamin K2 Signaling Pathway
The primary role of Vitamin K2 is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs) like osteocalcin and Matrix Gla Protein (MGP).
Caption: Vitamin K2 activates GGCX, leading to the carboxylation and activation of osteocalcin and MGP.
Experimental Workflow for Isomer Analysis
The following diagram illustrates a typical workflow for the analysis of this compound to determine its isomeric purity.
Caption: A standard workflow for the chromatographic analysis of this compound.
Logical Comparison of Vitamin K2 Isomers
This diagram provides a logical comparison of the key attributes of cis versus trans isomers of Vitamin K2.
Caption: Key differences between all-trans and cis isomers of Vitamin K2.
References
A Comparative Guide to Bioanalytical Methods: The Impact of Deuterated Internal Standards
In the realm of analytical chemistry, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust bioanalytical methods, especially in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of analytical results obtained with and without a deuterated internal standard, supported by experimental data and detailed protocols.
The Role of Deuterated Internal Standards
An internal standard is a compound with a known concentration that is added to a sample before analysis. It is chemically similar to the analyte of interest and helps to correct for variations that can occur during sample preparation, injection, and analysis. A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte, where one or more hydrogen atoms are replaced by deuterium. Due to their near-identical physicochemical properties to the analyte, deuterated standards are considered the gold standard for internal standards in LC-MS bioanalysis. They co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thereby providing superior correction for matrix effects and improving the accuracy and precision of the results.[1][2]
Data Presentation: Quantitative Comparison
The inclusion of a deuterated internal standard significantly enhances the performance of a bioanalytical method. The following table summarizes the quantitative data from two separate studies, demonstrating the improved accuracy and precision when a deuterated internal standard is utilized compared to a structural analog or no internal standard.
| Analyte | Internal Standard Type | Mean Accuracy (% Bias) | Precision (% CV / % RSD) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Not Reported | 2.7% - 5.7% | [3] |
| Structural Analog (DMR) | Not Reported | 7.6% - 9.7% | [3] | |
| Kahalalide F | Deuterated (SIL) | -0.3% | 7.6% | [4] |
| Structural Analog | -3.2% | 8.6% | [4] |
Note: Lower % Bias indicates higher accuracy, and lower % CV (Coefficient of Variation) or % RSD (Relative Standard Deviation) indicates higher precision.
The data clearly illustrates that methods employing a deuterated internal standard exhibit lower variability (improved precision) and, in the case of Kahalalide F, a mean accuracy closer to the true value. The use of a deuterated standard for Sirolimus analysis resulted in a substantial improvement in precision, with the coefficient of variation being consistently lower across the analytical range.[3] Similarly, for Kahalalide F, the implementation of a stable isotope-labeled internal standard led to a noteworthy enhancement in both accuracy and precision.[4]
Experimental Protocols
A detailed methodology is crucial for reproducing analytical results. Below is a representative experimental protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.
-
Thaw Samples : Allow frozen human plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex : Thoroughly vortex each sample to ensure homogeneity.
-
Aliquoting : Pipette 100 µL of each plasma sample, standard, or quality control into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 200 µL of the deuterated internal standard solution (in acetonitrile) to each tube. The internal standard concentration should be consistent across all samples.
-
Precipitation : Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) System : Agilent 1290 Infinity LC System or equivalent.
-
Mass Spectrometer (MS) : Sciex Triple Quad 6500+ or equivalent.
-
Analytical Column : Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40 °C.
-
Ionization Mode : Electrospray Ionization (ESI) in Positive Mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS assay utilizing a deuterated internal standard.
Caption: Bioanalytical LC-MS/MS workflow with a deuterated internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates how a deuterated internal standard corrects for variability throughout the analytical process.
Caption: Correction of analytical variability using a deuterated internal standard.
References
Safety Operating Guide
Personal protective equipment for handling 10Z-Vitamin K2-d7
This guide provides immediate and essential safety, logistical, and operational information for researchers, scientists, and drug development professionals handling 10Z-Vitamin K2-d7. The following procedures are based on established safety protocols for Vitamin K2 compounds, which are considered a close surrogate for the deuterated form in the absence of a specific Safety Data Sheet (SDS).
I. Personal Protective Equipment (PPE) and Immediate Safety Measures
When handling this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
Core PPE Requirements:
-
Eye and Face Protection: Wear ANSI Z87.1 compliant safety glasses with side shields.[1] For operations with a risk of splashing or aerosol generation, a face shield should be used in conjunction with safety goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber, butyl rubber, or polychloroprene gloves are suitable for handling dry solids.[1][4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]
-
Body Protection: A laboratory coat is required to protect clothing and skin.[2] For tasks with a higher risk of contamination, a P.V.C. apron or coveralls should be considered.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a particulate respirator should be worn.[1] For work in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[4]
Emergency First Aid:
-
Inhalation: If dust is inhaled, move the individual to fresh air. Encourage them to blow their nose to clear the nasal passages.[1] If irritation or discomfort persists, seek medical attention.[1][5]
-
Skin Contact: Should the compound come into contact with skin, flush the affected area with running water and soap if available.[1][5] Seek medical attention if irritation develops.[1][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation continues.[1]
-
Ingestion: If swallowed, give a glass of water.[1][5] First aid is not generally required, but if in doubt, contact a poison information center or a doctor.[1][5]
II. Quantitative Data for Vitamin K2 (MK-7)
The following table summarizes key quantitative data for Vitamin K2 (MK-7), which serves as a reference for this compound.
| Property | Value |
| Chemical Formula | C46H57D7O2 |
| Molecular Weight | 656.06 g/mol |
| Appearance | Yellow crystals or oily liquid |
| Solubility | Insoluble in water. Very soluble in diethyl ether, chloroform, and hexane. |
| Vapor Pressure | Negligible |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (mouse) |
| NOAEL (90-day oral, rats) | 10 mg/kg body weight/day |
Data is for Vitamin K2 (MK-7) and Vitamin K2 (MK-7)-d7 where specified.
III. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage:
-
General Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area, preferably within a fume hood when handling powders.[3] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store in original, tightly sealed, and clearly labeled containers.[1][5] Keep in a cool, dry place, protected from light and moisture.[1][6] Decomposes in sunlight and is destroyed by solutions of alkali hydroxides.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and reducing agents.[1][6]
Spill Management:
-
Minor Spills: For small spills, clean up immediately.[1] Use dry clean-up procedures to avoid generating dust.[5] Wear appropriate PPE, including impervious gloves and safety glasses.[5] Collect the spilled material in a labeled container for disposal.[5]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1][5] Control all ignition sources.[4] Contain the spill with inert materials like sand or earth.[4]
Disposal Plan:
All waste materials must be handled in accordance with local, state, and federal regulations.[1]
-
Unused Product: If recycling is not an option, the material should be disposed of by a licensed professional waste disposal service.[1][7]
-
Contaminated Materials: Any materials, such as absorbents or PPE, that come into contact with the compound should be collected in a sealed, labeled container and disposed of as hazardous waste.
IV. Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Vitamin K2 Signaling Pathway
Vitamin K2 is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of various proteins. This diagram illustrates the role of Vitamin K2 in the carboxylation of proteins such as Osteocalcin and Matrix Gla Protein (MGP).
References
- 1. Research Progress of Vitamin K2 Related Signal Pathways: A Litera...: Ingenta Connect [ingentaconnect.com]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Everything You Need to Know About the Vitamin K2 [healthline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
